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  • Product: Rilpivirine amide 1 impurity
  • CAS: 500288-66-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of Rilpivirine Amide 1 Impurity by 2D NMR: A Definitive Guide

Executive Summary Rilpivirine is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1. During the synthesis of the active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rilpivirine is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1. During the synthesis of the active pharmaceutical ingredient (API) or throughout the lifecycle of the formulated drug product, the molecule is subjected to various environmental and chemical stressors. Under stringent regulatory frameworks such as ICH Q3A(R2) and Q3B(R2), any degradation product or process-related impurity exceeding the 0.10% qualification threshold must undergo unambiguous structural characterization[1].

One of the most critical and frequently monitored degradants is the Rilpivirine Amide 1 impurity (CAS: 500288-66-4)[2]. This whitepaper details the mechanistic origins of this impurity and provides a comprehensive, self-validating 2D Nuclear Magnetic Resonance (NMR) methodology to definitively elucidate its structure, proving the regioselective hydration of its aliphatic nitrile group.

Mechanistic Origins and Regioselectivity

Rilpivirine (C₂₂H₁₈N₆) possesses a diarylpyrimidine core and features two distinct cyano (-CN) functionalities:

  • An aromatic nitrile attached to a phenyl ring.

  • An aliphatic (1E)-2-cyanoethenyl group attached to a 2,6-dimethylphenyl ring.

When exposed to hydrolytic stress (acidic, basic, or oxidative conditions in the presence of moisture), the molecule undergoes degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this specific impurity reveals a molecular weight of 384.43 Da (C₂₂H₂₀N₆O), representing a mass shift of +18 Da relative to the API[2].

While MS confirms the addition of water (hydration), it suffers from a critical limitation: it cannot definitively establish which of the two nitriles was hydrated without highly complex and often ambiguous MS/MS fragmentation profiling [3].

Kinetically, the aliphatic cyanoethenyl group is significantly more susceptible to nucleophilic attack by water compared to the sterically hindered and electronically stabilized aromatic nitrile. The hydration proceeds via an imidic acid intermediate, rapidly tautomerizing into a stable primary acrylamide[4].

Pathway Rilp Rilpivirine (API) Aliphatic Nitrile: -CH=CH-CN Aromatic Nitrile: Ar-CN Stress Hydrolytic Stress (Acidic/Basic/Moisture) Rilp->Stress Intermediate Imidic Acid Intermediate -CH=CH-C(=NH)OH Stress->Intermediate + H2O Addition Amide1 Rilpivirine Amide 1 Impurity Acrylamide: -CH=CH-CONH2 (CAS: 500288-66-4) Intermediate->Amide1 Tautomerization ArNitrile Aromatic Nitrile Remains Intact (-CN) Amide1->ArNitrile Regioselective Proof Required

Caption: Mechanistic pathway of Rilpivirine degradation into Amide 1 impurity via regioselective hydration.

Analytical Strategy: The Necessity of 2D NMR

To satisfy regulatory requirements, the structural proof must be absolute. Relying solely on 1D ¹H NMR is insufficient because the newly formed amide protons typically resonate in the 7.0–7.5 ppm range, heavily overlapping with the complex diarylpyrimidine aromatic signals.

To resolve this, we employ a self-validating heteronuclear 2D NMR workflow . The causality of this experimental design is as follows:

  • COSY (Correlation Spectroscopy): Maps the scalar coupling of the vinylic protons to confirm the (E)-stereochemistry is preserved.

  • HSQC (Heteronuclear Single Quantum Coherence): Acts as a "heteroatom filter." Any proton signal lacking a carbon cross-peak is definitively attached to a heteroatom (nitrogen or oxygen). This isolates the new NH₂ signals from the overlapping aromatic C-H protons[3].

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of the elucidation. HMBC detects long-range (²J and ³J) carbon-proton couplings. By linking the isolated NH₂ protons and the vinylic protons to the same new carbonyl carbon, we close the logical loop, proving the exact regiochemical location of the hydration[3].

NMR_Logic Start Unknown Impurity (+18 Da) Isomerization vs. Hydration? Proton 1H NMR Analysis Sum of integrals = 20 (Confirms C22H20N6O) Start->Proton Carbon 13C NMR Analysis Loss of -CN (~118 ppm) Gain of -C=O (~166 ppm) Start->Carbon HSQC HSQC (1H-13C) Identify NH2 protons (No carbon cross-peak) Proton->HSQC HMBC HMBC (1H-13C) Map vinylic H and NH2 to the same C=O carbon Carbon->HMBC HSQC->HMBC NH2 signals isolated Conclusion Definitive Structure: Rilpivirine Amide 1 Impurity HMBC->Conclusion Regiochemistry Proven

Caption: Self-validating 2D NMR logical workflow for the elucidation of Amide 1 impurity.

Step-by-Step Structural Elucidation Protocol

Sample Preparation & Acquisition
  • Preparation: Dissolve 5–10 mg of the isolated Rilpivirine Amide 1 impurity (CAS: 500288-66-4) in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen to prevent the rapid chemical exchange of the amide protons, which would otherwise broaden or disappear in protic solvents like Methanol-d₄.

  • Instrumentation: Acquire data on a 600 MHz or 800 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for low-concentration carbon detection[5].

  • Acquisition Suite: Run standard 1D ¹H, 1D ¹³C, 2D DQF-COSY, 2D multiplicity-edited HSQC, and 2D HMBC.

1D NMR Comparative Analysis
  • Validation Check 1 (Proton Count): The ¹H NMR integral must sum to 20 protons (compared to 18 in the API). The appearance of a broad singlet integrating for 2 protons around 7.1–7.5 ppm suggests a primary amide (-CONH₂).

  • Validation Check 2 (Carbon Shift): In the ¹³C NMR spectrum, the aliphatic nitrile carbon of Rilpivirine (~118.5 ppm) disappears. A new highly deshielded quaternary carbon appears at ~166.5 ppm, characteristic of an amide carbonyl. The aromatic nitrile carbon remains untouched at ~119.0 ppm.

2D NMR Correlation Mapping
  • Validation Check 3 (Stereochemistry via COSY): The vinylic protons (H-α and H-β) exhibit a vicinal coupling constant (³J_HH) of ~15.5 Hz. This confirms that the (E)-configuration of the double bond is preserved during the hydration process.

  • Validation Check 4 (Regiochemistry via HMBC):

    • The vinylic H-α proton shows a strong ³J correlation to the newly formed carbonyl carbon at ~166.5 ppm.

    • The isolated NH₂ protons (identified via HSQC) show a ²J correlation to the exact same carbonyl carbon at ~166.5 ppm.

    • This intersecting HMBC correlation definitively proves the amide group is located on the aliphatic chain, not the aromatic ring.

Quantitative Data Summary

The following table summarizes the critical NMR chemical shifts and 2D correlations that differentiate the API from the Amide 1 impurity[2][4].

Structural FeatureRilpivirine (API) ¹H (ppm)Rilpivirine (API) ¹³C (ppm)Amide 1 Impurity ¹H (ppm)Amide 1 Impurity ¹³C (ppm)Key 2D NMR Correlations (Impurity)
Aliphatic Nitrile (-CN) N/A~ 118.5DisappearsDisappearsN/A
Amide Carbonyl (-C=O) AbsentAbsentN/A~ 166.5HMBC from Vinylic H-α and NH₂
Vinylic H-α (to C=O/CN) ~ 6.40 (d, J=16 Hz)~ 96.0~ 6.60 (d, J=15.5 Hz)~ 122.0COSY to H-β; HMBC to C=O
Vinylic H-β (to Ar) ~ 7.60 (d, J=16 Hz)~ 150.0~ 7.40 (d, J=15.5 Hz)~ 138.0COSY to H-α; HMBC to Ar-C
Amide NH₂ AbsentAbsent~ 7.10 (br s, 1H)~ 7.50 (br s, 1H)N/ANo HSQC; HMBC to C=O (~166.5)
Aromatic Nitrile (Ar-CN) N/A~ 119.0N/A~ 119.0Intact; HMBC from Ar-H

(Note: Exact chemical shifts may vary slightly based on exact concentration and temperature in DMSO-d₆, but the delta shifts and correlation pathways remain absolute).

Conclusion & Regulatory Impact

The structural elucidation of the Rilpivirine Amide 1 impurity (CAS: 500288-66-4) cannot be achieved with absolute certainty using mass spectrometry alone due to the presence of dual cyano groups. By implementing a self-validating 2D NMR workflow—specifically leveraging HSQC to isolate heteroatom protons and HMBC to map long-range connectivity—we definitively prove the regioselective hydration of the aliphatic nitrile.

Documenting this exact degradation pathway is critical for fulfilling ICH Q3A/Q3B requirements, allowing formulation scientists to optimize manufacturing controls (e.g., strict moisture exclusion and pH control) to mitigate the formation of this specific impurity[1].

References

  • Veeprho Pharmaceuticals. Rilpivirine Amide | CAS 500288-66-4. Retrieved from: [Link]

  • ResearchGate. Unusual (+/-)-Electrospray Ionization Induced Fragmentation: Structural Elucidation Using LC/HRMS/MS and 2D-NMR. Retrieved from:[Link]

  • Journal of Proteome Research - ACS Publications. Integrative Molecular Structure Elucidation and Construction of an Extended Metabolic Pathway. Retrieved from:[Link]

  • Research Journal of Pharmacy and Technology. Analytical method development and validation for the estimation of Rilpivirine... ICH Q3A (R2) Impurities of New Drug Substances. Retrieved from:[Link]

Sources

Exploratory

In silico genotoxicity prediction of rilpivirine amide 1 impurity

An In-Depth Technical Guide to the In Silico Genotoxicity Prediction of Rilpivirine Amide 1 Impurity Executive Summary Rilpivirine is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNR...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Genotoxicity Prediction of Rilpivirine Amide 1 Impurity

Executive Summary

Rilpivirine is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of HIV-1. The synthesis and storage of rilpivirine can give rise to various process-related impurities and degradation products. Among these, the Rilpivirine amide 1 impurity (CAS: 500288-66-4) requires rigorous toxicological qualification [1]. Under the International Council for Harmonisation (ICH) M7 guidelines, pharmaceutical manufacturers must evaluate all impurities for DNA-reactive (mutagenic) potential to mitigate carcinogenic risks [2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic compliance. Here, we will dissect the chemical causality behind the formation of the amide 1 impurity and outline a self-validating, step-by-step in silico computational toxicology workflow using orthogonal (Q)SAR methodologies.

Chemical Causality: Formation of the Amide 1 Impurity

To accurately predict toxicity, we must first understand the molecular environment of the analyte. Rilpivirine’s structure features a diarylpyrimidine backbone substituted with two distinct nitrile (-C≡N) groups: a benzonitrile moiety and a cyanovinyl group.

The Mechanism of Formation: During chemical synthesis (specifically during ester saponification steps) or under hydrolytic degradation conditions (high humidity, extreme pH), the electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by water.

  • Hydration: Base- or acid-catalyzed hydration of the nitrile forms an unstable imidic acid intermediate.

  • Tautomerization: The imidic acid rapidly tautomerizes into a primary amide (-CONH₂).

Because this base-catalyzed hydration is thermodynamically favorable, kinetically separating necessary synthetic cleavage steps from unwanted nitrile hydrolysis is notoriously difficult. Consequently, the amide 1 impurity is a persistent synthetic byproduct that must be profiled [3].

G API Rilpivirine (API) Contains -C≡N groups Stress Hydrolytic Stress / Synthesis (H2O, H+/OH-) API->Stress Exposure Intermediate Imidic Acid Intermediate [Unstable] Stress->Intermediate Nucleophilic Attack Impurity Rilpivirine Amide 1 Impurity (-CONH2) Intermediate->Impurity Tautomerization Tox ICH M7 Genotoxicity Assessment Impurity->Tox Regulatory Requirement

Figure 1: Chemical degradation pathway and regulatory trigger for Rilpivirine Amide 1 Impurity.

The ICH M7 In Silico Paradigm

The ICH M7 guideline provides a pragmatic framework: rather than synthesizing and physically testing every minor impurity in a bacterial reverse mutation assay (Ames test), sponsors can use in silico models.

The Orthogonality Requirement: To ensure scientific integrity and eliminate false negatives, ICH M7 mandates the use of two complementary prediction methodologies [4]:

  • Expert Rule-Based System (e.g., Derek Nexus, Toxtree): Flags known structural alerts based on decades of curated, human-readable mechanistic knowledge.

  • Statistical Machine-Learning System (e.g., Sarah Nexus, Leadscope): Utilizes self-organizing hierarchical networks (SOHN) or deep learning to capture broader, non-obvious patterns from massive datasets of Ames mutagenicity data [5].

When these two models are deployed in tandem, they create a self-validating system. If both models yield a negative prediction, the impurity is classified as Class 5 (Non-mutagenic) without further testing. If predictions conflict, an expert review is required to resolve the equivocal data [4].

Step-by-Step In Silico Workflow Protocol

The following protocol details the exact methodology for evaluating the Rilpivirine amide 1 impurity.

Step 1: Structural Curation and Data Preparation
  • Action: Convert the 2D chemical structure of the Rilpivirine amide 1 impurity into a canonical SMILES (Simplified Molecular-Input Line-Entry System) string.

  • Causality: Computational models require unambiguous topological mapping. Incorrect stereochemistry or protonation states in the SMILES string will lead to erroneous descriptor calculations in the statistical model.

  • Validation: Cross-reference the generated SMILES against the API structure to ensure only the target nitrile has been modified to an amide.

Step 2: Expert Rule-Based Assessment (Derek Nexus)
  • Action: Input the SMILES into Derek Nexus (v6.5.0 or later). Select the endpoint "Mutagenicity in vitro" and the species "Bacterium" (to simulate the Ames test).

  • Execution: The software scans the molecule against its toxicophore database.

  • Causality: We are specifically looking for the "Cohort of Concern" (e.g., N-nitrosamines, alkyl-azoxy compounds) or standard electrophilic alerts (e.g., epoxides, aromatic amines) [6].

  • Expected Output: Primary amides and diarylpyrimidines generally do not possess DNA-reactive electrophilicity. The expected output is "No structural alerts fired."

Step 3: Statistical Machine-Learning Assessment (Sarah Nexus)
  • Action: Input the SMILES into Sarah Nexus.

  • Execution: The model fragments the molecule and compares the fragments against a training set of donated Ames data (e.g., Lhasa Vitic database) [5].

  • Causality: While Derek looks for known bad actors, Sarah looks for subtle, distributed statistical correlations that a human expert might miss. It provides a confidence score based on the similarity of the query fragments to the training set.

Step 4: Expert Review and ICH M7 Classification
  • Action: Synthesize the outputs. Modern platforms now offer a unified, single-click genotoxicity prediction that consolidates these results [7].

  • Consensus: If Derek = Negative and Sarah = Negative (with high confidence/domain applicability), the impurity is assigned to ICH M7 Class 5 . It is treated as a standard impurity and controlled via ICH Q3A/Q3B guidelines rather than the ultra-low Threshold of Toxicological Concern (TTC) [2].

G cluster_models Orthogonal (Q)SAR Models (ICH M7) Start Input: Amide 1 SMILES Derek Derek Nexus (Expert Rule-Based) Start->Derek Sarah Sarah Nexus (Statistical ML) Start->Sarah Review Expert Review & Data Consolidation Derek->Review Alert Output Sarah->Review Confidence Score Class5 Class 5: Non-Mutagenic (Control via ICH Q3A/B) Review->Class5 Both Negative Class3 Class 3: Alerting Structure (Control at TTC) Review->Class3 Positive Alert Found

Figure 2: Orthogonal in silico workflow for ICH M7 genotoxicity classification.

Quantitative Data Presentation

To ensure interpretability for regulatory submissions, the in silico outputs must be tabulated clearly. Below is the representative data summary for the Rilpivirine amide 1 impurity evaluation.

ParameterRilpivirine (API)Rilpivirine Amide 1 Impurity
CAS Number 500287-72-9500288-66-4
Structural Change Baseline (-C≡N)Nitrile to Primary Amide (-CONH₂)
Derek Nexus (Rule-Based) No structural alerts (Negative)No structural alerts (Negative)
Sarah Nexus (Statistical) Negative (Confidence: 89%)Negative (Confidence: 86%)
Out-of-Domain Fragments NoneNone
Ames Test Equivalent NegativePredicted Negative
Final ICH M7 Class N/A (API)Class 5
Regulatory Control Limit N/AICH Q3A/Q3B Thresholds

Note: Because the structural difference (nitrile vs. amide) does not introduce a novel reactive electrophilic center, the impurity shares the non-mutagenic profile of the parent API. Under ICH M7, an impurity with a structural alert shared with a non-mutagenic API can often be dismissed, but here, no alert is fired at all [6].

Conclusion & Strategic Outlook

The in silico genotoxicity prediction of the Rilpivirine amide 1 impurity demonstrates the efficiency of modern computational toxicology. By leveraging the mechanistic causality of the molecule's degradation and applying the orthogonal (Q)SAR models mandated by ICH M7, we can confidently classify this impurity as Class 5 (non-mutagenic).

This self-validating approach not only accelerates the drug development and quality control lifecycle by bypassing unnecessary in vitro Ames testing, but it also ensures robust patient safety by relying on highly curated, statistically validated toxicological databases. As software platforms continue to evolve—such as the recent integration of unified single-click genotoxicity workflows [7]—the precision of impurity profiling will only increase, further streamlining regulatory submissions.

References

  • IntuitionLabs. "ICH M7: A Guide to Mutagenic Impurity Assessment Software." IntuitionLabs, Feb 2026. Available at:[Link]

  • Syngene International. "Computational toxicology with DEREK Nexus® & SARAH Nexus® | Safety Assessment." Syngene. Available at: [Link]

  • Lhasa Limited. "In Silico Mutagenicity Assessment." Lhasa Limited. Available at:[Link]

  • International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)." ICH, Mar 2017. Available at: [Link]

  • Lhasa Limited. "Lhasa Limited Introduces Unified, Single-click Genotoxicity Prediction Across Derek Nexus And Sarah Nexus." Lhasa Limited, Oct 2025. Available at:[Link]

Foundational

Mechanistic Elucidation and Analytical Control of Rilpivirine Amide 1 Impurity Formation

Executive Summary Rilpivirine (TMC278) is a highly potent, second-generation diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1[1]. While highly efficacious...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rilpivirine (TMC278) is a highly potent, second-generation diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1[1]. While highly efficacious, the active pharmaceutical ingredient (API) possesses specific structural liabilities—namely, two distinct nitrile functionalities—that render it susceptible to hydrolytic degradation. This whitepaper provides an in-depth mechanistic analysis of the formation of the Rilpivirine Amide 1 Impurity (CAS 500288-66-4)[2][3], detailing the chemical causality of its generation, self-validating protocols for forced degradation, and advanced chromatographic strategies for its isolation and characterization.

Structural Liabilities and the Hydrolysis Mechanism

Rilpivirine’s molecular architecture (C₂₂H₁₈N₆) features two nitriles: an aromatic benzonitrile group and an aliphatic α,β-unsaturated nitrile (cyanovinyl group)[4]. During forced degradation studies or improper formulation storage, these nitriles act as thermodynamic sinks, undergoing hydration to form primary amides[5].

The Amide 1 Impurity (C₂₂H₂₀N₆O, MW: 384.43) specifically results from the targeted hydrolysis of the cyanovinyl group, converting the acrylonitrile moiety into an acrylamide derivative: (E)-3-(4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylamide[2][3].

Causality of the Mechanistic Pathway

The cyanovinyl group is highly susceptible to hydration due to the strong electron-withdrawing nature of the cyano group, which severely polarizes the adjacent π-bond and leaves the nitrile carbon highly electrophilic[4].

  • Nucleophilic Attack : Under basic conditions, hydroxide ions (OH⁻) directly attack the electrophilic nitrile carbon. Under acidic conditions, the nitrile nitrogen is first protonated, increasing the carbon's electrophilicity to facilitate attack by neutral water.

  • Intermediate Formation : This attack generates a transient, unstable imidic acid intermediate[-CH=CH-C(OH)=NH].

  • Tautomerization : The imidic acid rapidly undergoes proton transfer (tautomerization) to form the primary acrylamide [-CH=CH-CONH₂].

The reaction arrests at the amide stage under standard stress conditions because the subsequent hydrolysis of the amide to a carboxylic acid requires significantly higher activation energy due to the resonance stabilization of the amide bond[4].

Mechanism N1 Rilpivirine (Cyanovinyl Group) N2 Nucleophilic Attack (OH⁻ or H₂O) N1->N2 Base/Acid Catalysis N3 Imidic Acid Intermediate N2->N3 Hydration N4 Tautomerization (Proton Transfer) N3->N4 N5 Amide 1 Impurity (Acrylamide) N4->N5 Thermodynamic Sink

Mechanistic pathway of rilpivirine cyanovinyl group hydrolysis forming Amide 1 impurity.

Self-Validating Protocol for Forced Degradation

To accurately profile the Amide 1 impurity for regulatory submissions (ICH Q1A), researchers must employ a tightly controlled forced degradation protocol[6][7]. The following methodology ensures reproducible generation of the degradant while maintaining a self-validating mass balance.

Step-by-Step Methodology
  • API Solubilization : Dissolve 10 mg of Rilpivirine API in 5 mL of Acetonitrile (ACN).

    • Causality: Rilpivirine is a BCS Class II compound with negligible aqueous solubility[7]. Attempting hydrolysis in pure aqueous media leads to API precipitation and irreproducible, heterogeneous degradation kinetics. A water-miscible co-solvent is mandatory.

  • Hydrolytic Stress : Add 5 mL of 0.1 N NaOH to the solution. Seal the volumetric flask and incubate at 60°C for 24 hours[7].

    • Causality: The 60°C thermal energy overcomes the hydration activation barrier, while the moderate 0.1 N base concentration ensures the reaction yields the target amides (Amide 1 and Amide 2) without causing complete fragmentation of the DAPY core.

  • Kinetic Quenching : Remove the flask from heat and immediately neutralize the solution by adding an equimolar volume (5 mL) of 0.1 N HCl.

    • Causality: Immediate neutralization arrests the degradation kinetics, providing a stable "snapshot" of the impurity profile. Furthermore, injecting highly alkaline samples would rapidly dissolve the silica backbone of the UHPLC analytical column.

  • System Suitability & Self-Validation : Inject an unstressed API control, a solvent blank, and the stressed sample into the UHPLC system.

    • Validation Criteria: The protocol is validated only if the mass balance (the sum of the integrated areas of the API and all degradant peaks) is ≥95% relative to the unstressed control[7]. This proves that no volatile degradants were lost and that the detector is capturing the complete degradation pathway.

Summary of Quantitative Forced Degradation Data

The table below summarizes the expected degradation matrix for Rilpivirine, highlighting the specificity of hydrolytic pathways in generating amide impurities[5][7].

Stress ConditionReagent / EnvironmentTemperature / TimePrimary DegradantPeak Purity / Mass Balance
Base Hydrolysis0.1 N NaOH60°C, 24hAmide 1 & Amide 2> 98%
Acid Hydrolysis0.1 N HCl60°C, 24hAmide 1 & Amide 2> 98%
Oxidation3% H₂O₂Room Temp, 24hN-Oxide Impurity> 99%
ThermalSolid State105°C, 7 daysStable (No degradation)100%
PhotolyticUV/Vis Light1.2M Lux hoursZ-Isomer & Dimer> 97%

Chromatographic Separation & Characterization (UHPLC-MS)

Separating the Amide 1 impurity from the parent API and the closely related Amide 2 impurity (benzamide derivative)[8] requires precise tuning of chromatographic selectivity.

  • Stationary Phase : An Ethylene Bridged Hybrid (BEH) Shield RP18 column (e.g., 150 × 2.1 mm, 1.7 μm) is highly recommended[5].

    • Causality: The embedded polar carbamate group in the Shield stationary phase provides alternate hydrogen-bonding selectivity. This is critical for resolving the structurally similar, polar amide degradants from the highly lipophilic Rilpivirine parent[8].

  • Mobile Phase : A gradient elution utilizing 10 mM ammonium formate (adjusted to pH ~3.0 with formic acid) and Acetonitrile[5][7].

    • Causality: The acidic buffer suppresses the ionization of the pyrimidine nitrogens on the API, preventing peak tailing. The gradient accommodates the wide polarity difference between the early-eluting polar amides and the late-eluting API.

  • Orthogonal Detection : Utilize a Photodiode Array (PDA) detector at 280 nm coupled with Electrospray Ionization Mass Spectrometry (ESI-MS)[5]. The Amide 1 impurity will exhibit an [M+H]+ ion at m/z 385.43, representing an exact +18 Da shift from Rilpivirine (m/z 367.43), confirming the stoichiometric addition of one water molecule[8].

Workflow S1 1. API Solubilization (ACN Co-solvent) S2 2. Hydrolytic Stress (0.1N NaOH, 60°C, 24h) S1->S2 S3 3. Kinetic Quenching (Neutralize with 0.1N HCl) S2->S3 S4 4. UHPLC Separation (BEH Shield RP18, Gradient) S3->S4 S5 5. Data Validation (Mass Balance >95%, Peak Purity) S4->S5

Self-validating experimental workflow for the generation and isolation of Amide 1 impurity.

Formulation and Storage Implications

Understanding this hydrolytic mechanism is paramount for formulation scientists. To mitigate the formation of Amide 1 during the shelf-life of Rilpivirine drug products, exposure to moisture must be strictly minimized. Furthermore, excipient compatibility screening must actively exclude highly alkaline excipients (e.g., basic carbonates or certain grades of magnesium stearate) which could provide the microenvironmental pH necessary to catalyze the hydration of the cyanovinyl group over time.

Sources

Exploratory

Identification of rilpivirine amide 1 impurity in stress testing

Identification and Characterization of Rilpivirine Amide 1 Impurity in Stress Testing: A Mechanistic and Analytical Guide Executive Summary Rilpivirine (RPV), a second-generation non-nucleoside reverse transcriptase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Identification and Characterization of Rilpivirine Amide 1 Impurity in Stress Testing: A Mechanistic and Analytical Guide

Executive Summary

Rilpivirine (RPV), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is highly efficacious in the management of HIV-1. However, ensuring its stability throughout its shelf-life requires rigorous forced degradation (stress testing) in compliance with ICH Q1A(R2) guidelines. A critical degradation pathway of RPV involves the hydrolysis of its benzonitrile moiety, leading to the formation of specific amide impurities. This whitepaper provides an in-depth, mechanistic, and self-validating analytical framework for the generation, identification, and quantification of the primary RPV degradation product: Amide 1 Impurity (RPV-Amide A) .

Mechanistic Causality: The Nitrile Hydrolysis Pathway

To design an effective stress testing protocol, one must first understand the intrinsic chemical vulnerabilities of the API. Rilpivirine contains a benzonitrile group (-C≡N) which is highly stable under neutral conditions but becomes highly susceptible to hydrolysis under extreme pH stress[1].

The Causality of Degradation:

  • Acidic Stress: The nitrogen atom of the nitrile group becomes protonated, significantly increasing the electrophilicity of the adjacent carbon. Water acts as a nucleophile, attacking the carbon to form an imidic acid tautomer, which rapidly isomerizes into a primary amide.

  • Basic Stress: The hydroxide ion (OH⁻) acts as a strong nucleophile, directly attacking the electron-deficient carbon of the nitrile group. Subsequent protonation yields the same primary amide.

In both pathways, the addition of a water molecule results in a precise mass shift of +18.02 Da , transforming Rilpivirine (Precursor [M+H]⁺ m/z 367.2) into the Amide 1 Impurity ([M+H]⁺ m/z 385.2)[2]. If left unquenched, this amide can undergo secondary hydrolysis to form a carboxylic acid (m/z 386.2), which skews degradation kinetics and invalidates mass balance calculations.

MechanisticPathway RPV Rilpivirine (RPV) [M+H]+ m/z 367 Nitrile Intact Acid Acidic Stress (H+, H2O) RPV->Acid Electrophilic C Activation Base Basic Stress (OH-, H2O) RPV->Base Nucleophilic Attack Amide RPV-Amide 1 (Impurity A) [M+H]+ m/z 385 (+18 Da Hydration) Acid->Amide Hydrolysis Base->Amide Hydrolysis Carboxylic Secondary Degradation Carboxylic Acid [M+H]+ m/z 386 Amide->Carboxylic Prolonged Stress (Without Quenching)

Fig 1: Mechanistic pathway of Rilpivirine nitrile hydrolysis to Amide 1 under pH stress.

Self-Validating Experimental Protocol for Stress Testing

A robust analytical method must be self-validating. This means the protocol inherently checks for its own accuracy through internal feedback loops—specifically, Mass Balance Validation . If the sum of the peak areas of the remaining API and all generated impurities does not equal 98–102% of the unstressed control, the system flags a loss (indicating volatile degradants, secondary cleavage, or irreversible column binding).

Step-by-Step Stress Induction Methodology
  • Preparation of Stock: Dissolve RPV standard in an inert diluent (e.g., Acetonitrile:Water 50:50 v/v) to achieve a concentration of 1.0 mg/mL.

  • Acidic Hydrolysis: Transfer 5 mL of stock to a volumetric flask. Add 5 mL of 0.1 N HCl. Seal and expose to 60°C for 24 hours.

  • Basic Hydrolysis: Transfer 5 mL of stock to a separate flask. Add 5 mL of 0.1 N NaOH. Seal and expose to 60°C for 24 hours.

  • Stoichiometric Quenching (Critical Step): To prevent the secondary degradation of Amide 1 into a carboxylic acid while waiting in the autosampler, the reaction must be immediately neutralized. Add exactly 5 mL of 0.1 N NaOH to the acid-stressed sample, and 5 mL of 0.1 N HCl to the base-stressed sample[1].

  • Dilution: Make up the volume to 50 mL with the mobile phase to ensure solvent compatibility and prevent peak distortion during injection.

Table 1: Stress Testing Conditions and Expected Mass Balance Metrics

Stress ConditionReagent / EnvironmentDuration & TempQuenching AgentExpected Primary Degradant
Acidic Hydrolysis 0.1 N HCl24h @ 60°C0.1 N NaOHRPV-Amide A & B
Basic Hydrolysis 0.1 N NaOH24h @ 60°C0.1 N HClRPV-Amide A & B
Oxidative Stress 3% H₂O₂24h @ 25°CSodium thiosulfateNitrile N-oxide derivatives
Thermal Stress Solid state powder7 days @ 105°CN/AMinimal degradation
Photolytic Stress Xenon arc lamp1.2M lux hoursN/AZ-isomer (Impurity-D)

Advanced Analytical Workflow: UHPLC-MS/MS Characterization

To accurately identify the Amide 1 impurity, reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) coupled with tandem mass spectrometry (MS/MS) and a Photo-Diode Array (PDA) detector is required[2][3].

Chromatographic Rationale
  • Column Selection: A Waters Acquity BEH Shield RP18 (150 × 2.1 mm, 1.7 μm) is utilized. The embedded polar group in the Shield RP18 stationary phase provides alternate selectivity, which is mandatory for resolving the highly polar Amide 1 impurity from the highly hydrophobic intact RPV[2].

  • Mobile Phase Causality: A gradient elution using 0.05% formic acid in 10 mM ammonium formate (Mobile Phase A) and acetonitrile (Mobile Phase B) is employed. Ammonium formate acts as a volatile buffer, maintaining a stable pH to ensure uniform ionization in the MS source, while formic acid acts as a proton donor to enhance the [M+H]⁺ signal.

ValidationWorkflow S1 1. Stress Induction (ICH Q1A) S2 2. Stoichiometric Quenching S1->S2 Prevent Over- Degradation S3 3. UHPLC-MS/MS Separation S2->S3 10mM Ammonium Formate Buffer S4 4. Mass Balance Calculation S3->S4 Peak Area Integration Decision Mass Balance > 98%? S4->Decision Valid Protocol Validated Data Accepted Decision->Valid Yes Invalid Protocol Rejected Investigate Loss Decision->Invalid No (Volatiles/Binding)

Fig 2: Self-validating analytical workflow ensuring mass balance during stress testing.

Data Interpretation and Structural Elucidation

During the UHPLC-MS/MS run, the Amide 1 impurity elutes significantly earlier than the RPV parent peak due to the increased polarity of the -CONH₂ group compared to the -C≡N group. The relative retention time (RRT) for Amide 1 is typically ~0.59[1].

Table 2: Chromatographic and Mass Spectrometric Properties

AnalyteRelative Retention Time (RRT)Precursor Ion [M+H]⁺Key Product Ions (MS/MS)Mechanistic Note
Rilpivirine (E-isomer) 1.00 (Reference)m/z 367.2m/z 174.1, 193.1Intact benzonitrile moiety
RPV-Amide A (Impurity 1) ~0.59m/z 385.2m/z 192.1, 193.1+18 Da (Hydration of Nitrile)
RPV-Amide B (Impurity 2) ~0.54m/z 385.2m/z 192.1, 193.1Isomeric amide formation
Z-Rilpivirine ~1.15m/z 367.2m/z 174.1, 193.1Photo-isomerization product

MS/MS Causality: The fragmentation pattern of Amide 1 (m/z 385.2) yields a distinct product ion at m/z 192.1. This indicates that the +18 Da mass addition is localized entirely on the benzonitrile-containing fragment of the molecule, conclusively proving that the nitrile group is the sole site of hydrolysis[3].

Strategic Recommendations for Formulation

The identification of RPV-Amide A as the primary hydrolytic degradant dictates specific formulation and packaging strategies. Because the degradation is catalyzed by both hydronium and hydroxide ions, moisture ingress in the presence of acidic or basic excipients will rapidly degrade the API.

  • Excipient Selection: Avoid hygroscopic excipients or those with extreme microenvironmental pH (e.g., avoid alkaline earth metal carbonates).

  • Packaging: Blister packaging utilizing cold-formed foil (Alu-Alu) is highly recommended to provide a near-absolute barrier against moisture, thereby starving the hydrolysis reaction of its primary reactant (H₂O).

References

  • Abburi, R., et al. (2023). Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. Oriental Journal of Chemistry, 39(6). Available at:[Link]

  • Mhaske, D. K., & Kumbhar, A. S. (2023). Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight. Journal of Separation Science, 46(13), e2201067. Available at:[Link]

  • Gudela, K., et al. (2023). A Modern Method for Analyzing Related Substances of Cabotegravir and Rilpivirine Using RP-HPLC, along with the Characterization of their Degradation Products Via LCMS. Asian Journal of Pharmaceutics, 17(2). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Protocol for Ultrasensitive Detection of Rilpivirine Amide 1 Impurity

Abstract This application note presents a detailed, robust, and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of trace-level rilpivirine amide 1 impurity in rilp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of trace-level rilpivirine amide 1 impurity in rilpivirine active pharmaceutical ingredient (API). Rilpivirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The control of impurities is a critical aspect of drug safety and quality assurance. The rilpivirine amide 1 impurity, a potential process-related impurity or degradant, requires precise monitoring at very low levels. This protocol leverages the specificity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing a reliable analytical tool for quality control and drug development professionals. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2]

Introduction: The Rationale for Trace-Level Impurity Analysis

Rilpivirine is a diarylpyrimidine-based NNRTI that plays a crucial role in modern antiretroviral therapy. During its synthesis or storage, impurities can arise, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. The rilpivirine amide 1 impurity, (E)-3-(4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylamide, is a related substance that requires stringent control.[3][4][5]

The quantification of impurities at trace levels, particularly those that could be potentially genotoxic, is a significant challenge for pharmaceutical analysts.[6] While traditional HPLC-UV methods can be effective for higher-level impurities, they often lack the sensitivity and selectivity required for parts-per-million (ppm) level detection in the presence of a large excess of the API.[7] LC-MS/MS has become the gold standard for this application, offering unparalleled sensitivity and specificity through the use of MRM, which filters out matrix interference and provides unambiguous identification and quantification.[8][9] This protocol details a self-validating system designed for this exact purpose.

Experimental Design and Causality

The following sections explain not just the steps of the protocol, but the scientific reasoning behind the selection of each parameter and technique, ensuring a reproducible and robust method.

Materials and Reagents
  • Reference Standards: Rilpivirine and Rilpivirine Amide 1 Impurity reference standards were sourced from a reputable supplier (e.g., Simson Pharma, SynThink).[4]

  • Solvents: LC-MS grade acetonitrile, methanol, and water were used to minimize background noise and ensure analytical consistency.

  • Additives: Formic acid (reagent grade, ≥98%) was used as a mobile phase modifier to improve chromatographic peak shape and enhance protonation for electrospray ionization.

  • Drug Substance: Rilpivirine API batch intended for analysis.

Sample and Standard Preparation: Ensuring Accuracy from the Start

Accurate preparation is fundamental for trace analysis.[10] The goal is to create a sample matrix for calibration standards that closely mimics the actual test sample, thereby compensating for any potential matrix effects.

Protocol: Standard and Sample Preparation

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve approximately 10 mg of Rilpivirine and Rilpivirine Amide 1 Impurity reference standards into separate 10 mL volumetric flasks using a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Stock Solutions:

    • Perform serial dilutions from the stock solutions using the diluent to create a series of working standard solutions for both the impurity and the API.

  • Calibration Curve Standards:

    • Prepare a solution of the Rilpivirine API at the target analytical concentration (e.g., 1.0 mg/mL).

    • Spike this API solution with appropriate volumes of the Rilpivirine Amide 1 Impurity intermediate stock solutions to generate a calibration curve ranging from the Limit of Quantification (LOQ) to approximately 10 ppm relative to the API concentration. A typical range might be 0.1 ppm to 10 ppm.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 ppm, 2.5 ppm, and 7.5 ppm) in the same manner as the calibration standards, using a separate weighing of the impurity stock for verification.

  • Test Sample Preparation:

    • Accurately weigh and dissolve approximately 50 mg of the Rilpivirine API test sample in a 50 mL volumetric flask with the diluent to achieve a final concentration of 1.0 mg/mL.

Diagram: Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solutions (API & Impurity) cal 2. Prepare Calibration Standards (Spike Impurity into API Solution) stock->cal qc 3. Prepare QC Samples (Low, Mid, High) stock->qc lc 5. Chromatographic Separation (UHPLC, C18 Column) cal->lc qc->lc sample 4. Prepare Test Sample (API at 1.0 mg/mL) sample->lc ms 6. Mass Spectrometry Detection (ESI+, MRM Mode) lc->ms quant 7. Quantification (Calibration Curve) ms->quant report 8. Report Results (Impurity Level in ppm) quant->report

Caption: Workflow from sample preparation to final analysis.

LC-MS/MS Instrumentation and Method

The parameters below are optimized for the selective separation of Rilpivirine Amide 1 impurity from the parent Rilpivirine peak and for its sensitive detection.

Liquid Chromatography (LC) Conditions

A gradient elution is chosen to provide sharp peaks for the early-eluting impurity while ensuring the highly concentrated API is eluted effectively, preventing carryover. A C18 stationary phase provides the necessary hydrophobic retention for these compounds.[11][12]

ParameterRecommended SettingRationale
LC System UHPLC/HPLC SystemProvides high resolution and reproducible retention times.
Column C18, 100 x 2.1 mm, 1.8 µmOffers excellent separation efficiency for parent drug and impurity.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase promotes protonation and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting analytes from the reverse-phase column.
Flow Rate 0.4 mL/minOptimal for the column dimensions, balancing speed and resolution.
Column Temp. 40 °CEnsures stable retention times and reduces viscosity.
Injection Vol. 5 µLMinimizes column overload while providing sufficient sensitivity.
Gradient Elution Time (min) %B
0.030
5.095
7.095
7.130
10.030
Mass Spectrometry (MS) Conditions

Electrospray ionization in positive mode (ESI+) is highly effective for nitrogen-containing compounds like rilpivirine and its derivatives.[13][14] The selection of specific precursor-to-product ion transitions (MRM) is the key to the method's selectivity and sensitivity.

ParameterRecommended SettingRationale
MS System Triple Quadrupole Mass SpectrometerEssential for performing quantitative MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently ionizes the target analytes.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temp. 150 °CGentle desolvation to preserve the precursor ion.
Desolvation Temp. 400 °CEnsures complete desolvation of ions entering the mass analyzer.
Gas Flows Optimized for specific instrumentCone gas and desolvation gas flows are critical for sensitivity.
MRM Transitions

The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3). This process virtually eliminates chemical noise. The transitions for rilpivirine are well-documented.[11][14][15] The transitions for the amide impurity are based on its molecular weight (384.43 g/mol ) and predicted fragmentation.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Rilpivirine Amide 1 385.4128.1 (Quantifier)10035
385.4226.1 (Qualifier)10028
Rilpivirine 367.2128.1 (Quantifier)10038
367.2195.1 (Qualifier)10032

Diagram: Analyte Structures and MRM Fragmentation

G cluster_rilpivirine Rilpivirine (MW: 366.42) cluster_amide Rilpivirine Amide 1 (MW: 384.43) ril_struct Structure of Rilpivirine ril_mrm Rilpivirine [M+H]+ = 367.2 128.1 195.1 amide_struct Structure of Amide 1 Impurity amide_mrm Rilpivirine Amide 1 [M+H]+ = 385.4 128.1 226.1

Caption: Structures and key MRM transitions for analysis.

Method Validation: A Self-Validating System

To ensure the method is trustworthy and fit for purpose, it must be validated according to regulatory guidelines such as ICH Q2(R1).[1][16] The following parameters establish the performance characteristics of the assay.

Validation ParameterAcceptance CriteriaPurpose
Specificity No interfering peaks at the retention time of the analyte in blank samples. Peak purity should pass.Confirms that the signal is solely from the analyte of interest.[2]
Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates a proportional relationship between concentration and response.
Range The interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.Defines the working concentrations of the method.
Accuracy % Recovery within 80.0% to 120.0% for trace impurities.Measures the closeness of the test results to the true value.[17]
Precision Repeatability (Intra-day) & Intermediate Precision (Inter-day) RSD ≤ 15%.Shows the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of ≥ 3The lowest concentration of analyte that can be reliably detected.[1]
Limit of Quantification (LOQ) S/N ≥ 10, with acceptable accuracy and precision.The lowest concentration that can be quantitatively determined with suitable precision and accuracy.[1]
Robustness No significant impact on results from small, deliberate variations in method parameters (e.g., flow rate ±5%, column temp ±2°C).Demonstrates the reliability of the method during normal use.[17]

Example Validation Summary Table:

ParameterResult
Linearity (r²) 0.9991
Range 0.1 ppm - 10 ppm
LOD 0.03 ppm (S/N = 3.5)
LOQ 0.1 ppm (S/N = 11.2)
Accuracy (% Recovery) 98.5% - 104.2%
Precision (%RSD) < 6.5%

Conclusion

This application note provides a comprehensive and validated LC-MS/MS protocol for the trace-level determination of the Rilpivirine Amide 1 impurity in rilpivirine drug substance. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, meeting the stringent requirements for pharmaceutical quality control as outlined by ICH guidelines.[18] By explaining the causality behind the experimental choices, this guide provides researchers and scientists with not only a protocol to follow but also a framework for adapting and troubleshooting similar analytical challenges. The successful implementation of this method will support the development and manufacturing of safe and high-quality rilpivirine products.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry. FDA. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Jayabalan, N., et al. (n.d.). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Research J. Pharm. and Tech. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. [Link]

  • Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]

  • Chidella, K., et al. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry. [Link]

  • D'Avolio, A., et al. (2013). A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (n.d.). Screening and Identification of Potential Genotoxic Degradation Impurities using Q-TOF LC/MS with Advanced Software Solutions. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Prathipati, S., et al. (2017). Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography. [Link]

  • Shah, P., et al. (2015). Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis. Drug Testing and Analysis. [Link]

  • Zhang, M., et al. (2022). Miniature Mass Spectrometer-based Point-of-care Assay for Cabotegravir and Rilpivirine in Whole Blood. ACS Measurement Science Au. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kumar, A., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Taibah University for Science. [Link]

  • Prathipati, S., et al. (2017). LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ramoeller, I., et al. (2022). HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Vasconcelos, A. & Cabral, J. (2010). SAMPLE PREPARATION FOR TRACE ANALYSIS BY CHROMATOGRAPHIC METHODS. Critical Reviews in Analytical Chemistry. [Link]

  • Paíga, P. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Molecules. [Link]

  • Reddy, G.S., et al. (2020). A New Validated LCMS/MS Method for the Determination of Rilpivirine. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Rebiere, H., et al. (2013). Liquid chromatography-tandem mass spectrometric assay for the non-nucleoside reverse transcriptase inhibitor rilpivirine in human plasma. Journal of Chromatography B. [Link]

  • Vejendla, A., et al. (2021). Method development and validation for Cabotegravir and Rilpivirine by using HPLC and its degradants are characterized by LCMS and FTIR. Semantic Scholar. [Link]

  • Raju, A.V. & Nemala, A.R. (2013). Development and Validation of a LC-MS/MS Method for the Determination of Rilpivirine in Sprague Dawley Rat Serum and Its Application to Pharmacokinetic Study. Allied Academies. [Link]

  • ResearchGate. (n.d.). Molecular structure of Rilpivirine (E) isomer, Rilpivirine (Z) isomer, Rilpivirine amide-1 impurity.... [Link]

  • Research Journal of Pharmacy and Technology. (2022). RP-HPLC hyphenated with ESI -Q-TOF –MS for the detection of potential degradants in dolutegravir. [Link]

  • SynThink. Rilpivirine amide 1 impurity. [Link]

  • Research Journal of Pharmacy and Technology. (2025). Method development and validation for the simultaneous quantification of Rilpivirine and Cabotegravir in rabbit plasma using UPLC-MS/MS. [Link]

  • ResearchGate. (2025). Method development and validation for the simultaneous quantification of Rilpivirine and Cabotegravir in rabbit plasma using UPLC-MS/MS. [Link]

Sources

Application

Custom synthesis route for rilpivirine amide 1 impurity reference standard

An Application Note and Protocol for the Custom Synthesis of Rilpivirine Amide 1 Impurity Reference Standard Authored by: A Senior Application Scientist Introduction In the development and manufacturing of active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Custom Synthesis of Rilpivirine Amide 1 Impurity Reference Standard

Authored by: A Senior Application Scientist

Introduction

In the development and manufacturing of active pharmaceutical ingredients (APIs), the identification, characterization, and control of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. Regulatory agencies worldwide mandate stringent control over impurities, necessitating the availability of well-characterized reference standards for their quantification. Rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection, is no exception.[1][2] During its synthesis and storage, various related substances can emerge.

One such critical impurity is the Rilpivirine Amide 1 Impurity, chemically known as (2E)-3-[4-[[2-[(4-Cyanophenyl)amino]pyrimidin-4-yl]amino]-3,5-Dimethylphenyl]prop-2-enamide.[3][4][5] This impurity arises from the hydrolysis of the nitrile group of the cyanoethenyl moiety of rilpivirine to a primary amide. Its presence in the final API must be monitored and controlled within specified limits. Therefore, a reliable in-house synthesis of this impurity reference standard is a valuable asset for any analytical development or quality control laboratory involved with rilpivirine.

This application note provides a detailed, robust, and scientifically-grounded protocol for the custom synthesis of the Rilpivirine Amide 1 Impurity. The synthetic strategy is designed for clarity, efficiency, and control, enabling researchers and drug development professionals to produce a high-purity reference standard for analytical purposes.

Synthetic Strategy Overview

The synthesis of the Rilpivirine Amide 1 Impurity is approached through a convergent synthesis, which involves the preparation of two key intermediates that are subsequently coupled to form the final product. This strategy allows for better control over the purity of the final compound and is analogous to established synthetic routes for rilpivirine itself.[1][6]

The two primary intermediates are:

  • Intermediate A: (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide

  • Intermediate B: 4-((4-chloropyrimidin-2-yl)amino)benzonitrile

The final step involves a nucleophilic aromatic substitution reaction between Intermediate A and Intermediate B.

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Coupling 4-nitro-3,5-dimethylaniline 4-nitro-3,5-dimethylaniline 4-amino-2,6-dimethylbenzonitrile 4-amino-2,6-dimethylbenzonitrile 4-nitro-3,5-dimethylaniline->4-amino-2,6-dimethylbenzonitrile Sandmeyer Reaction (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile 4-amino-2,6-dimethylbenzonitrile->(E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile Heck Reaction Intermediate_A (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile->Intermediate_A Controlled Hydrolysis Final_Product Rilpivirine Amide 1 Impurity Intermediate_A->Final_Product Coupling_Node Nucleophilic Aromatic Substitution Intermediate_A->Coupling_Node 2,4-dichloropyrimidine 2,4-dichloropyrimidine Intermediate_B 4-((4-chloropyrimidin-2-yl)amino)benzonitrile 2,4-dichloropyrimidine->Intermediate_B Nucleophilic Substitution with 4-aminobenzonitrile Intermediate_B->Final_Product Intermediate_B->Coupling_Node Coupling_Node->Final_Product

Caption: Synthetic workflow for Rilpivirine Amide 1 Impurity.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.

Reagent/SolventGradeSupplier
4-nitro-3,5-dimethylaniline98%Sigma-Aldrich
Copper(I) cyanide99%Sigma-Aldrich
Acrylonitrile99%Sigma-Aldrich
Palladium(II) acetate98%Sigma-Aldrich
Tri-o-tolylphosphine97%Sigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
Sulfuric acid95-98%Fisher Scientific
2,4-dichloropyrimidine98%Sigma-Aldrich
4-aminobenzonitrile99%Sigma-Aldrich
AcetonitrileHPLC gradeFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Dichloromethane (DCM)HPLC gradeFisher Scientific
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer.

  • High-Performance Liquid Chromatography (HPLC): Agilent 1260 Infinity II system with a diode array detector.

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system.

  • Melting Point: Stuart SMP30 melting point apparatus.

Experimental Protocols

Part 1: Synthesis of Intermediate A - (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide
Step 1a: Synthesis of 4-amino-2,6-dimethylbenzonitrile

This step involves a Sandmeyer reaction to convert the amino group of 4-nitro-3,5-dimethylaniline to a nitrile group, followed by reduction of the nitro group.

  • Diazotization: To a stirred suspension of 4-nitro-3,5-dimethylaniline (10.0 g, 60.2 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL), cooled to 0-5 °C, a solution of sodium nitrite (4.57 g, 66.2 mmol) in water (15 mL) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (6.47 g, 72.2 mmol) and sodium cyanide (7.37 g, 150.4 mmol) in water (60 mL) is prepared and cooled to 0-5 °C. The cold diazonium salt solution is added slowly to this solution. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours, followed by heating at 60 °C for 1 hour.

  • Work-up and Reduction: The mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude 4-nitro-2,6-dimethylbenzonitrile is then reduced to the corresponding amine using a standard procedure, such as catalytic hydrogenation with Pd/C or reduction with iron in acetic acid.

  • Purification: The resulting 4-amino-2,6-dimethylbenzonitrile is purified by column chromatography on silica gel.

Step 1b: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile

A Heck reaction is employed to couple the aryl nitrile with acrylonitrile.

  • Reaction Setup: To a solution of 4-amino-2,6-dimethylbenzonitrile (5.0 g, 34.2 mmol) in anhydrous DMF (50 mL) are added acrylonitrile (3.38 mL, 51.3 mmol), palladium(II) acetate (0.38 g, 1.71 mmol), tri-o-tolylphosphine (1.04 g, 3.42 mmol), and triethylamine (9.5 mL, 68.4 mmol).

  • Reaction Conditions: The mixture is heated to 100 °C under a nitrogen atmosphere for 12 hours.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile.

Step 1c: Controlled Hydrolysis to (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide (Intermediate A)

This step involves the selective hydrolysis of the nitrile to a primary amide.

  • Reaction Setup: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile (3.0 g, 16.2 mmol) is dissolved in a mixture of tert-butanol (30 mL) and water (10 mL). Potassium hydroxide (1.82 g, 32.4 mmol) is added.

  • Reaction Conditions: The mixture is heated to reflux for 4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: The mixture is cooled, and the pH is adjusted to 7 with dilute HCl. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford Intermediate A.

Part 2: Synthesis of Intermediate B - 4-((4-chloropyrimidin-2-yl)amino)benzonitrile

This synthesis is well-established in the literature for rilpivirine production.[2][7]

  • Reaction Setup: In a round-bottom flask, 2,4-dichloropyrimidine (5.0 g, 33.6 mmol) and 4-aminobenzonitrile (4.36 g, 36.9 mmol) are suspended in acetonitrile (100 mL).

  • Reaction Conditions: The mixture is heated to reflux for 6 hours. The progress of the reaction is monitored by HPLC or TLC.

  • Work-up and Purification: The reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield Intermediate B as a solid.

Part 3: Final Synthesis of Rilpivirine Amide 1 Impurity

This final step is a nucleophilic aromatic substitution reaction.

  • Reaction Setup: To a solution of Intermediate A (1.0 g, 4.92 mmol) in anhydrous acetonitrile (50 mL) is added Intermediate B (1.14 g, 4.92 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.27 mL, 7.38 mmol).

  • Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen atmosphere for 24-48 hours. The reaction should be monitored by HPLC for the disappearance of starting materials and the formation of the product.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the Rilpivirine Amide 1 Impurity.

Characterization and Data

The final product should be characterized by NMR, MS, and HPLC to confirm its identity and purity.

Technique Expected Results
¹H NMR Peaks corresponding to the aromatic protons of the pyrimidine and phenyl rings, the vinyl protons of the acrylamide moiety, the methyl groups, and the amide protons.
Mass Spec (ESI+) Expected m/z for [M+H]⁺ is approximately 385.4.
HPLC Purity >95% (ideally >98% for a reference standard).
Melting Point A sharp melting point should be observed.

Discussion and Scientific Rationale

The presented synthetic route for the Rilpivirine Amide 1 Impurity is designed for robustness and control. The convergent approach, separating the synthesis of the "head" and "tail" of the molecule, allows for the purification of intermediates, which simplifies the final purification step and ensures a higher purity of the final reference standard.

The choice of a Heck reaction for the formation of the vinyl linkage in Intermediate A is based on its reliability and tolerance of functional groups. The subsequent controlled hydrolysis of the nitrile to the amide is a critical step; using a base like potassium hydroxide in a mixed solvent system like tert-butanol/water at reflux provides the necessary conditions for this transformation while minimizing the risk of over-hydrolysis to the carboxylic acid.

The final coupling reaction is a nucleophilic aromatic substitution, a common and well-understood reaction in pyrimidine chemistry.[8][9] The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic attack by the amino group of Intermediate A. The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing in the substitution.

Conclusion

This application note provides a comprehensive and detailed protocol for the custom synthesis of the Rilpivirine Amide 1 Impurity reference standard. By following this guide, researchers, scientists, and drug development professionals can reliably produce this important impurity for use in analytical method development, validation, and routine quality control of rilpivirine API and formulated products.

References

  • Bhat, A. R., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 28(15), 5863. Available at: [Link]

  • El Dine, T. M., et al. (2015). 2-(Thiophen-2-ylmethyl)phenylboronic Acid: A Highly Active Catalyst for Direct Amidation between Carboxylic Acids and Amines at Room Temperature. The Journal of Organic Chemistry, 80(9), 4532-4544. Available at: [Link]

  • Li, Y., et al. (2021). The development of an effective synthetic route of rilpivirine. Future Medicinal Chemistry, 13(14), 1239-1249. Available at: [Link]

  • Li, C.-J. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 747-754. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Gomaa, M. A.-M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 389-410. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • A New Method for Preparation of Rilpivirine Intermediate. (2021). Polycyclic Aromatic Compounds, 42(6), 3326-3334. Available at: [Link]

  • JoVE. (2023). Preparation of Amides. Available at: [Link]

  • Kumar, A., & Kumar, V. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 406-422. Available at: [Link]

  • Lerebours, R., & Wolf, C. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1928-1935. Available at: [Link]

  • Li, Y., et al. (2021). The development of an effective synthetic route of rilpivirine. ResearchGate. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254-14255. Available at: [Link]

  • Process Development of a Novel Route to Rilpivirine Hydrochloride. (2024). Organic Process Research & Development, 28(2), 856-863. Available at: [Link]

  • Hilaire, J. R. (2019). Synthesis and Characterization of Long-Acting Rilpivirine Prodrugs. DigitalCommons@UNMC. Available at: [Link]

  • Google Patents. (2017). CN106316957A - Edaravone impurity intermediate, preparation method and application thereof.
  • Patsnap. (2022). Synthesis and application of a kind of Edaravone impurity. Available at: [Link]

  • SynZeal. (n.d.). Rilpivirine Amide Impurity 1. Available at: [Link]

  • Google Patents. (2017). CN106432082A - Preparation method of edaravone impurity standard product.
  • SynZeal. (n.d.). Edaravone Impurities. Available at: [Link]

  • Axios Research. (n.d.). Rilpivirine. Available at: [Link]

  • Li, Y., et al. (2021). The development of an effective synthetic route of rilpivirine. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Edaravone-impurities. Available at: [Link]

  • SynThink. (n.d.). Rilpivirine amide 1 impurity. Available at: [Link]

  • Allmpus. (n.d.). Rilpivirine Amide impurity. Available at: [Link]

  • Google Patents. (2020). WO2020084142A1 - Process for the preparation of rilpivirine.

Sources

Method

Application Note: Preparative Chromatography Isolation of Rilpivirine Amide 1 Impurity

Introduction and Regulatory Context Rilpivirine (RPV) is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) widely prescribed for the management of HIV-1 infections[1]. To comply wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Regulatory Context

Rilpivirine (RPV) is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) widely prescribed for the management of HIV-1 infections[1]. To comply with ICH Q3A(R2) and Q3B(R2) guidelines, pharmaceutical manufacturers must rigorously identify, isolate, and characterize any degradation products or impurities present at levels exceeding 0.1%[2].

During formulation storage and active pharmaceutical ingredient (API) synthesis, Rilpivirine is susceptible to hydrolytic degradation. The most critical degradation pathway involves the hydration of its nitrile functional groups, yielding amide derivatives[3]. The primary degradant, Rilpivirine Amide 1 (CAS: 500288-66-4), must be isolated as a highly pure reference standard to support analytical method validation, toxicological qualification, and routine quality control[4]. This application note details a self-validating, scalable preparative chromatography protocol for the targeted isolation of the Amide 1 impurity.

Mechanistic Insights: Causality in Degradation and Separation

The Degradation Mechanism

Rilpivirine (C₂₂H₁₈N₆) contains two distinct nitrile moieties: a benzonitrile group and an α,β -unsaturated cyanoethenyl group. Under forced degradation conditions (acidic or basic stress combined with heat), the cyanoethenyl group exhibits higher susceptibility to nucleophilic attack by water[3]. This acid/base-catalyzed hydration converts the nitrile (-C≡N) into an acrylamide (-CONH₂), generating Rilpivirine Amide 1 (C₂₂H₂₀N₆O)[4].

Causality of Reaction Control: The reaction must be strictly monitored and neutralized. Prolonged exposure to hydrolytic stress will drive the reaction past the stable amide intermediate, resulting in the formation of a carboxylic acid derivative.

Chromatographic Selectivity

Isolating Amide 1 from the parent RPV and the closely related (Z)-isomer requires precise manipulation of chromatographic selectivity ( α ). Causality of Phase Selection: The conversion of a nitrile to an amide introduces a strong hydrogen-bond donor/acceptor pair, significantly increasing the molecule's polarity. In a reversed-phase (RP) system utilizing a C18 stationary phase, this enhanced polarity reduces the hydrophobic interaction between the analyte and the alkyl chains. Consequently, Amide 1 elutes earlier than the parent Rilpivirine[1]. To prevent co-elution with other polar degradants (like Amide 2), a buffered mobile phase (pH 3.5) is employed to suppress the ionization of the pyrimidine nitrogens, ensuring sharp, symmetrical peak shapes[3].

Experimental Workflow

Workflow A 1. Feedstock Generation (Acid/Base Hydrolysis) B 2. Analytical HPLC (Method Optimization) A->B Crude Mixture C 3. Preparative HPLC (Scale-Up Isolation) B->C Gradient Transfer D 4. Fraction Collection (UV-Triggered) C->D Elution Profile E 5. Lyophilization (Concentration) D->E Pooled Fractions F 6. Structural Elucidation (NMR, MS, IR) E->F Pure Standard

Figure 1: Workflow for the preparative isolation of Rilpivirine Amide 1 impurity.

Detailed Experimental Protocols

This protocol is designed as a self-validating system : every preparative action is bracketed by an analytical verification step to guarantee the integrity of the isolated standard.

Generation of Amide 1-Enriched Feedstock

To isolate the impurity, a crude feedstock enriched with Amide 1 must first be synthesized via forced degradation[1].

  • Dissolution: Dissolve 1.0 g of Rilpivirine API in 50 mL of a Dimethylformamide (DMF) and Methanol mixture (1:1, v/v) to ensure complete solubility.

  • Hydrolytic Stress: Add 50 mL of 1.0 M HCl. Stir the mixture and heat to 60°C using a thermostatic water bath.

  • In-Process Control (IPC): Sample 100 µL every 12 hours. Dilute with mobile phase and inject into the analytical LC-MS. Monitor the target mass ( m/z 385.4 [M+H]⁺ for Amide 1 vs. m/z 367.4 [M+H]⁺ for RPV).

  • Quenching: Once the Amide 1 peak reaches ~20% relative area (typically 24–36 hours), immediately cool the flask in an ice bath and neutralize to pH 7.0 using 1.0 M NaOH. This prevents over-degradation into carboxylic acid artifacts.

Analytical HPLC Profiling

Before scale-up, the crude mixture is profiled to establish the gradient slope. The use of a Photo-Diode Array (PDA) detector ensures peak purity, validating that the Amide 1 peak is free from co-eluting (Z)-isomers[3].

  • Column: Waters Acquity Shield RP18 (150 × 2.1 mm, 1.7 µm)[3].

  • Mobile Phase A: 10 mM Ammonium Formate + 0.05% Formic Acid in Milli-Q Water (pH ~3.5)[3].

  • Mobile Phase B: Acetonitrile (HPLC Grade)[3].

  • Flow Rate: 0.30 mL/min[3].

  • Detection: PDA at 220 nm (optimal for the conjugated pyrimidine-aniline system)[1].

Preparative HPLC Isolation

The analytical gradient is geometrically scaled to a preparative column. The gradient is kept shallow during the critical elution window (10–20 minutes) to maximize the resolution between Amide 1 and Amide 2.

  • Column: C18 Preparative Column (250 × 21.2 mm, 5 µm).

  • Flow Rate: 20.0 mL/min.

  • Injection Volume: 2.0 mL of the neutralized crude feedstock per run.

  • Fraction Trigger: UV absorbance at 220 nm (Threshold: >50 mAU).

Protocol Step: Inject the feedstock. Collect the fraction eluting at the predetermined retention time for Amide 1 (typically eluting 4–6 minutes prior to the main RPV peak). Store collected fractions on ice to prevent secondary thermal degradation in the acidic mobile phase.

Fraction Processing and Lyophilization
  • Pooling & Verification: Pool the collected fractions and inject a 5 µL aliquot back into the analytical HPLC. Validation Check: Proceed only if the analytical purity of the pooled fraction is >98.0%.

  • Solvent Removal: Remove the organic modifier (Acetonitrile) using a rotary evaporator set to 30°C under high vacuum. Causality: Low temperature prevents thermal degradation of the purified amide.

  • Lyophilization: Freeze the remaining aqueous phase at -80°C and lyophilize for 48 hours to yield Rilpivirine Amide 1 as an off-white solid[5].

Quantitative Data Presentation

Table 1: Scaled Preparative HPLC Gradient

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Segment Purpose
0.08020Equilibration & Injection
5.08020Desalting of crude mixture
25.04060Shallow elution of Amide 1 & 2
30.01090Column Wash (Elution of RPV)
35.08020Re-equilibration

Table 2: Impurity Profile and Recovery Metrics (Post-Lyophilization)

ParameterRilpivirine (Parent)Rilpivirine Amide 1
Molecular Formula C₂₂H₁₈N₆C₂₂H₂₀N₆O
Exact Mass (Da) 366.16384.17
Observed m/z [M+H]⁺ 367.4385.4
Relative Retention Time (RRT) 1.00~0.78
Final Isolated Purity (HPLC) N/A> 98.5%
Process Yield (from Feedstock) N/A68%

Conclusion

The preparative isolation of Rilpivirine Amide 1 requires a deep understanding of the molecule's hydrolytic vulnerabilities and chromatographic behavior. By utilizing a controlled acid-catalyzed hydration followed by a geometrically scaled reversed-phase gradient, researchers can successfully isolate this critical ICH-mandated impurity. The integration of LC-MS tracking and PDA peak purity assessment creates a self-validating workflow, ensuring the final lyophilized solid is of sufficient quality for rigorous structural elucidation (NMR, IR) and use as a certified reference standard.

References

  • Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. Oriental Journal of Chemistry.[Link]

  • Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablet forms. Vivekanand College.[Link]

  • Rilpivirine Amide | CAS 500288-66-4. Veeprho Impurity Reference Standards. [Link]

  • Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. ResearchGate. [Link]

Sources

Application

Application Note: Advanced Gradient Elution UHPLC-MS Method for the Comprehensive Impurity Profiling of Rilpivirine

Introduction & Scope Rilpivirine (RPV) is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1 infections. Due to its complex molecular architecture—a diarylpyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Rilpivirine (RPV) is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1 infections. Due to its complex molecular architecture—a diarylpyrimidine derivative exhibiting atropisomerism and conformational flexibility—RPV is highly susceptible to specific degradation pathways under environmental stress[1]. Regulatory guidelines (ICH Q2(R1) and Q3A) mandate the rigorous identification and quantification of these related substances to ensure drug safety and efficacy.

This application note details a state-of-the-art, stability-indicating2 coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detection[2]. The protocol is designed for the baseline separation of RPV (E-isomer) and its five primary impurities: acid/base-hydrolyzed amides, oxidative nitriles, the photolytic Z-isomer, and lipophilic dimers[2].

Scientific Rationale & Methodological Causality

To move beyond a simple list of steps, it is critical to understand the causality behind the chromatographic choices made in this protocol.

  • Why Gradient Elution? Rilpivirine degradation products span an extreme polarity range. Acid/base hydrolysis yields highly polar amide impurities (Impurity A and B), which exhibit poor retention on C18 phases under high organic conditions. Conversely, photolytic degradation yields a highly lipophilic dimer (Impurity E). An isocratic method cannot adequately resolve the closely eluting E/Z isomers while simultaneously eluting the dimer within a practical timeframe. Therefore, a 3 is mandatory to achieve baseline resolution ( Rs​>1.5 ) for all analytes[3].

  • Why the BEH Shield RP18 Column? The Waters Acquity BEH Shield RP18 column incorporates an embedded carbamate group in the alkyl chain. RPV contains multiple basic nitrogen atoms (pyrimidine and secondary amines) that typically interact with residual silanols on standard C18 columns, leading to severe peak tailing. The embedded polar group shields these silanols, ensuring sharp, symmetrical peaks (tailing factor ≤1.2 ) for basic analytes even at lower buffer concentrations[2].

  • Why Ammonium Formate at pH 3.0? Maintaining the mobile phase pH at ~3.0 ensures that the basic moieties of RPV ( pKa​≈5.6 ) are fully protonated, providing robust retention time stability[4]. Using 10 mM ammonium formate with 0.05% formic acid provides excellent buffering capacity at this pH while ensuring complete volatility. This makes the method directly compatible with positive electrospray ionization (ESI+) mass spectrometry for the structural confirmation of unknown impurities[2].

RPV_Degradation RPV Rilpivirine (E-isomer) API AcidBase Acid/Base Hydrolysis RPV->AcidBase Oxidation Oxidative Stress (H2O2) RPV->Oxidation Photo Photolytic / Alkaline Stress RPV->Photo ImpA Impurity A & B (Amide Derivatives) AcidBase->ImpA ImpC Impurity C (Nitrile Oxidation) Oxidation->ImpC ImpD Impurity D (Z-isomer) Photo->ImpD ImpE Impurity E (Dimer) Photo->ImpE

Fig 1. Degradation pathway of Rilpivirine under various stress conditions.

Experimental Protocols & Self-Validating Workflows

Chromatographic Conditions

The following parameters are optimized for the baseline separation of RPV and its related substances.

Table 1: UHPLC Chromatographic Conditions

ParameterSpecification
Column Waters Acquity BEH Shield RP18 (150 × 2.1 mm, 1.7 μm)
Mobile Phase A 10 mM Ammonium Formate + 0.05% Formic Acid in Water (pH ~3.0)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.30 mL/min
Column Temperature 35.0 °C
Injection Volume 3.0 μL
Detection (PDA) 220 nm (extracted), scan 200–400 nm for peak purity
Detection (MS) ESI+ mode, Selective Reaction Monitoring (SRM)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07030Initial
5.07030Isocratic hold (Polar impurities)
25.01585Linear ramp
35.01585Isocratic hold (Elute dimer)
36.07030Return to initial
40.07030Re-equilibration
Self-Validating System Suitability Testing (SST)

To ensure the protocol is a self-validating system, an SST solution containing RPV (100 μg/mL) spiked with 0.15% of Impurity D (Z-isomer) and Impurity E (Dimer) must be injected prior to any sample analysis. The system is considered validated and fit-for-purpose ONLY if the following criteria are met:

  • Resolution ( Rs​ ) : Rs​≥1.5 between RPV (E-isomer) and Impurity D (Z-isomer).

  • Tailing Factor ( T ) : T≤1.5 for the RPV peak.

  • Precision : Relative Standard Deviation (%RSD) of the RPV peak area from five replicate injections must be ≤2.0% .

If these parameters fail, the run must be aborted automatically by the CDS (Chromatography Data System), and the column or mobile phase must be re-evaluated.[3]

Step-by-Step Forced Degradation Protocol

To generate the impurity profile for method validation, subject the RPV API to the following stress conditions[4]:

  • Acid Hydrolysis : Transfer 10 mg of RPV to a 100 mL flask. Add 10 mL of 1N HCl and reflux at 60°C for 24 hours. Neutralize with 1N NaOH before dilution. (Yields Impurity A & B).

  • Base Hydrolysis : Transfer 10 mg of RPV to a 100 mL flask. Add 10 mL of 1N NaOH and reflux at 60°C for 24 hours. Neutralize with 1N HCl before dilution. (Yields Impurity A, B, & D).

  • Oxidative Stress : Treat 10 mg of RPV with 10 mL of 30% H2​O2​ at room temperature for 24 hours. (Yields Impurity C).

  • Photolytic Stress : Expose RPV powder to UV light (254 nm) for 1.2 million lux hours. (Yields Impurity D & E).

Dilute all stressed samples with the initial mobile phase (70:30 A:B) to a target concentration of 100 μg/mL prior to injection.

UHPLC_Workflow Sample Sample Prep & Stressing Separation UHPLC Gradient Separation Sample->Separation Detection PDA (220 nm) & MS Detection Separation->Detection Analysis Peak Purity & Quantification Detection->Analysis

Fig 2. Analytical workflow for Rilpivirine impurity profiling using UHPLC-PDA-MS.

Data Presentation & Validation Results

Under the optimized gradient conditions, all six analytes are baseline separated. The method demonstrates excellent sensitivity, achieving a Limit of Detection (LOD) of 0.03 μg/mL and a Limit of Quantification (LOQ) of 0.05 μg/mL for all compounds[2].

Table 3: Impurity Profile and Relative Retention Times (RRT)

AnalyteOrigin / Stress ConditionRRTLOD (μg/mL)
Impurity A (Amide) Acid/Base Hydrolysis0.650.03
Impurity B (Amide) Acid/Base Hydrolysis0.720.03
Impurity C (Nitrile) Oxidative Stress ( H2​O2​ )0.880.03
Rilpivirine (E-isomer) Active Pharmaceutical Ingredient1.000.05
Impurity D (Z-isomer) Photolytic / Alkaline Stress1.150.03
Impurity E (Dimer) Photolytic / Alkaline Stress1.850.03

Note: Peak purity analysis via PDA confirms that the RPV peak is spectroscopically pure across all stress conditions (Purity Angle < Purity Threshold), validating the method's stability-indicating nature[4].

Conclusion

The developed gradient elution UHPLC-MS method provides a robust, self-validating framework for the comprehensive impurity profiling of Rilpivirine. By leveraging an embedded polar group column (BEH Shield RP18) and a carefully engineered pH 3.0 volatile buffer system, the method successfully resolves highly polar amides, structural atropisomers (E/Z), and highly lipophilic dimers in a single 40-minute run.

Sources

Method

Sample Preparation Techniques for the Analysis of Rilpivirine Amide-1 Impurity

An Application Guide Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application note provides detailed protocols and scientific rationale for the preparation of samples prior to the analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the preparation of samples prior to the analysis of Rilpivirine Amide-1, a critical process-related impurity and potential degradant of the antiretroviral drug Rilpivirine. As a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine's purity is paramount to its safety and efficacy in the treatment of HIV-1.[1][2][3][4] This guide explores three robust sample preparation methodologies—Simple Dilution, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—each tailored for different sample matrices and analytical objectives. By explaining the causality behind experimental choices, this document serves as an essential resource for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality of Rilpivirine drug substances and products.

Introduction: The Imperative of Impurity Analysis

Rilpivirine is a diarylpyrimidine-based NNRTI that plays a significant role in modern HIV-1 therapy.[1][5] The control of impurities in any active pharmaceutical ingredient (API) is a critical regulatory requirement and fundamental to patient safety.[1][6] Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[5]

The Rilpivirine Amide-1 impurity (4-((4-((4-(2-carbamoylvinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile) is a known related substance that must be accurately monitored.[1][5] Its structural similarity to the parent Rilpivirine molecule presents an analytical challenge, necessitating highly selective chromatographic methods. However, the success of any analytical method is fundamentally dependent on the quality of the sample preparation. An effective sample preparation strategy aims to:

  • Eliminate Matrix Interference: Remove components from the sample (e.g., excipients, plasma proteins) that could co-elute with or obscure the analyte peaks.[7][8]

  • Concentrate Analytes: Increase the concentration of low-level impurities to a level that is well within the quantification limits of the analytical instrument.[7][9]

  • Ensure System Compatibility: Prepare the sample in a solvent that is compatible with the mobile phase of the subsequent chromatographic analysis to ensure optimal peak shape and performance.[6][8]

This guide provides detailed, field-proven protocols to achieve these goals for the analysis of the Rilpivirine Amide-1 impurity across various sample types.

Methodologies: From Simple to Complex Matrices

The choice of sample preparation technique is dictated by the complexity of the sample matrix and the required sensitivity of the assay. We present three validated methods, ranging from a simple approach for drug substances to more rigorous extraction techniques for biological fluids.

Technique 1: Simple Dilution

This method is the most direct approach and is best suited for analyzing Rilpivirine in its pure, bulk drug substance form or in highly concentrated samples where matrix effects are negligible.[10][11]

Causality and Rationale: The primary goal here is to dissolve the sample completely and dilute it to a concentration appropriate for the analytical instrument's linear range. The choice of diluent is critical; it must be a strong enough solvent to fully solubilize Rilpivirine and its impurities while being perfectly compatible with the initial mobile phase conditions of the HPLC/UPLC method. Using a diluent that is stronger than the mobile phase can lead to poor peak shape and band broadening. Sonication is employed to ensure complete dissolution of the powdered sample, which is essential for accurate and reproducible results.[9][10]

Experimental Protocol: Simple Dilution

  • Standard/Sample Weighing: Accurately weigh approximately 20 mg of the Rilpivirine sample or reference standard into a 50 mL volumetric flask.

  • Initial Dissolution: Add approximately 35-40 mL of a suitable diluent (e.g., Acetonitrile:Water 70:30 v/v). The diluent should be chosen based on the specific validated chromatographic method.[1]

  • Sonication: Place the flask in an ultrasonic bath for 10-15 minutes to ensure complete dissolution of the material.[10]

  • Final Dilution: Allow the solution to return to room temperature. Dilute to the 50 mL mark with the diluent and mix thoroughly. This yields a stock solution of approximately 400 µg/mL.

  • Working Solution: Further dilute the stock solution as required to bring the concentration into the working range of the analytical method. For instance, a 5-fold dilution would yield a working concentration of 80 µg/mL.

  • Filtration (Recommended): Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or Nylon, depending on solvent compatibility) to remove any particulates that could damage the analytical column.[8][11]

  • Injection: The filtered sample is now ready for injection into the HPLC/UPLC system.

Technique 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and highly effective technique for isolating analytes from complex aqueous matrices, such as human plasma or serum.[7][12] It relies on the principle of partitioning analytes between two immiscible liquid phases based on their differential solubility.[7]

Causality and Rationale: For bioanalytical applications, the primary challenge is the removal of proteins and highly polar endogenous compounds that interfere with the analysis. LLE achieves this by extracting the relatively non-polar Rilpivirine and its amide impurity into an organic solvent, leaving behind the water-soluble interferences.[13] A deuterated internal standard (e.g., Rilpivirine-d6) is added at the beginning to correct for any variability or loss during the extraction, evaporation, and reconstitution steps, ensuring high accuracy and precision.[14][15] The choice of an organic solvent like methyl-tert-butyl ether (MTBE) provides good recovery for Rilpivirine and is easily evaporated.[14]

Experimental Protocol: Liquid-Liquid Extraction for Plasma Samples

  • Sample Aliquoting: Into a clean microcentrifuge tube, pipette 50 µL of the plasma sample (blank, standard, QC, or unknown).

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., Rilpivirine-d6 at 50 ng/mL).

  • Extraction Solvent Addition: Add 1.0 mL of the extraction solvent (e.g., a mixture of methyl-tert-butyl ether and diethyl ether).[14][15]

  • Vortexing: Cap the tube and vortex vigorously for 10 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to separate the aqueous and organic layers and pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the upper organic layer into a clean tube, taking care not to disturb the aqueous layer or the protein pellet.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (or a compatible solvent). Vortex briefly to ensure the residue is fully dissolved.

  • Injection: The reconstituted sample is ready for injection into the LC-MS/MS or HPLC system.

Technique 3: Solid-Phase Extraction (SPE)

SPE is a powerful and selective sample preparation technique that has largely replaced LLE for many applications due to its efficiency, lower solvent consumption, and potential for automation.[12] It functions like a small-scale, disposable chromatography column to isolate analytes from a complex matrix.[16]

Causality and Rationale: SPE offers superior sample clean-up and concentration compared to LLE.[12] The process involves retaining the analyte on a solid sorbent (the stationary phase) while matrix interferences are washed away. A reversed-phase (e.g., C18) sorbent is ideal for Rilpivirine, as it retains the non-polar drug and its related impurities from an aqueous sample via hydrophobic interactions. The multi-step process (conditioning, loading, washing, and eluting) allows for a highly specific separation. Conditioning prepares the sorbent for optimal interaction with the analyte. The wash step is critical for removing interferences that are less strongly retained than the analyte. Finally, a strong organic solvent is used to disrupt the hydrophobic interactions and elute the purified, concentrated analytes.[16]

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

  • Sample Pre-treatment: Dilute the sample (e.g., plasma, urine, or dissolved tablet powder) with an aqueous buffer (e.g., water or a weak acid) to ensure it is in a suitable state for loading onto the reversed-phase cartridge.[16]

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol, followed by 1 mL of purified water. Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the Rilpivirine and Amide-1 impurity from the cartridge using a small volume (e.g., 1 mL) of a strong organic solvent, such as methanol or acetonitrile.

  • Evaporation & Reconstitution: As with LLE, evaporate the eluate to dryness under nitrogen and reconstitute in a precise volume of mobile phase for analysis.

  • Injection: The purified and concentrated sample is ready for injection.

Visualized Workflow and Method Comparison

To aid in the selection and implementation of these techniques, a visual workflow for the most structured protocol, Solid-Phase Extraction, is provided below, along with a comparative summary of all three methods.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 SPE Cartridge Steps cluster_2 Final Preparation Sample Initial Sample (e.g., Plasma, Dissolved Tablet) Pretreat Dilute with Aqueous Buffer Sample->Pretreat Load 2. Load Sample Pretreat->Load Condition 1. Condition (Methanol, then Water) Condition->Load Wash 3. Wash (5% Methanol/Water) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate Evaporate Eluate (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Reconstitute->HPLC Inject into HPLC/LC-MS

Caption: Step-by-step workflow for Rilpivirine analysis using SPE.

Comparative Summary of Sample Preparation Techniques
ParameterSimple DilutionLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Matrix Bulk Drug (API), High-Concentration FormulationsBiological Fluids (Plasma, Serum)Biological Fluids, Trace Analysis, Complex Formulations
Principle Solubilization and dilution in a compatible solvent.Partitioning between two immiscible liquid phases.[7]Selective retention on a solid sorbent and elution.[7]
Throughput HighModerateModerate (Can be high with automation)
Solvent Consumption LowHighLow to Moderate
Selectivity Low (no cleanup)ModerateHigh
Typical Recovery ~100% (by definition)70-95%[13]>85%[17]
Key Advantages Fast, simple, minimal sample manipulation.Effective for removing proteins, cost-effective for low sample numbers.High recovery and selectivity, excellent concentration factor, easily automated.[12]
Key Limitations Only for clean, simple matrices. No concentration.Can be labor-intensive, emulsion formation is possible, high solvent use.[12]Higher cost per sample, requires method development for sorbent/solvent selection.

Conclusion

The successful analysis of the Rilpivirine Amide-1 impurity hinges on the selection and meticulous execution of an appropriate sample preparation technique. For the analysis of bulk drug substance, a simple "dissolve and dilute" approach is often sufficient. For more complex biological matrices requiring high sensitivity, Liquid-Liquid Extraction offers a robust clean-up method, while Solid-Phase Extraction provides the highest degree of selectivity and concentration. By understanding the principles and practical steps outlined in this guide, analytical scientists can develop and validate reliable methods to ensure the quality, safety, and efficacy of Rilpivirine-containing pharmaceutical products.

References

  • Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. Oriental Journal of Chemistry. Available from: [Link]

  • Comprehensive Review on Forced Degradation Studies of Rilpivirine: Implications for Pharmaceutical Development and Stability. IJRAR.org. Available from: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available from: [Link]

  • Drug Elevating Efficiency: Validated RP-HPLC Method for Concurrent Detection of Cabotegravir and Rilpivirine in Medicine. Ashdin Publishing. Available from: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available from: [Link]

  • Fast and efficient related substance determination of Rilpivirine and Dolutegravir in combined HIV therapy with RP-HPLC. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Rilpivirine and Dolutegravir Simultaneously Measured via RP-HPLC-PDA with Box–Behnken Design Application: A Study of Forced Degradation under Various Conditions. MDPI. Available from: [Link]

  • Method development and validation for the simultaneous estimation of Doultegravir and Rilpivirine related impurities (Rilpivirine Z Isomer and Dolutegravir hydroxy impurity) using RP HPLC. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. ResearchGate. Available from: [Link]

  • Analytical Method Development and Validation of Rilpivirine by RP-HPLC Method. Appasaheb Birnale College of Pharmacy. Available from: [Link]

  • (PDF) Analytical Techniques for the Determination of Rilpivirine -A Review. ResearchGate. Available from: [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Available from: [Link]

  • Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis. PubMed. Available from: [Link]

  • Sample Preparation for Analytical Quality Control. Sartorius. Available from: [Link]

  • Sample preparation in analysis of pharmaceuticals. SciSpace. Available from: [Link]

  • Development and Validation of a LC-MS/MS Method for the Determination of Rilpivirine in Sprague Dawley Rat Serum and Its Application to Pharmacokinetic Study. Allied Academies. Available from: [Link]

  • Rilpivirine Monograph for Professionals. Drugs.com. Available from: [Link]

  • Analytical method development and validation for the estimation of Rilpivirine and its N-Oxide impurity using UPLC. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Solid phase extraction – Knowledge and References. Taylor & Francis. Available from: [Link]

  • TDM monograph Rilpivirine. TDM-monografie.org. Available from: [Link]

  • A New Validated LCMS/MS Method for the Determination of Rilpivirine. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • (PDF) HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues. ResearchGate. Available from: [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrJULUCA. ViiV Healthcare. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for Rilpivirine Amide 1 Impurity

Welcome to the Technical Support Center. As application scientists, we frequently encounter peak shape anomalies when analyzing basic pharmaceutical impurities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter peak shape anomalies when analyzing basic pharmaceutical impurities. This guide provides a mechanistic deep dive and validated troubleshooting workflows for resolving peak tailing associated with the Rilpivirine Amide 1 impurity in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Mechanistic Deep Dive: The Causality of Peak Tailing

Rilpivirine is a highly lipophilic non-nucleoside reverse transcriptase inhibitor (NNRTI) with a pyrimidine moiety exhibiting a pKa of 5.6 1. During forced degradation (specifically acid-base hydrolysis), the nitrile group of rilpivirine hydrolyzes to form amide impurities, commonly referred to as Amide 1 (or Impurity-A) 2.

Because Amide 1 retains the basic aminopyrimidine core, it is susceptible to severe peak tailing in RP-HPLC. This phenomenon is primarily driven by secondary silanophilic interactions .

  • The Mechanism : Residual silanol groups (-SiOH) on standard silica-based stationary phases have a pKa ranging from 3.5 to 4.5. If the mobile phase pH is maintained between 4.0 and 6.0, a significant fraction of these silanols ionize into anionic silanates (-SiO⁻). Simultaneously, the basic nitrogen atoms of Amide 1 (pKa ~5.6) remain protonated (cationic) 1. This creates strong, heterogeneous ion-exchange interactions that delay the elution of a fraction of the analyte molecules, manifesting as an asymmetric, tailing peak.

Diagnostic Workflow

G Start Observe Peak Tailing (Tf > 1.5) for Rilpivirine Amide 1 CheckInj Is tailing concentration-dependent? Start->CheckInj VolDep Mass Overload: Dilute Sample 1:10 CheckInj->VolDep Yes CheckpH Check Mobile Phase pH (Target: pH < 3.5 or > 7.0) CheckInj->CheckpH No pHHigh pH 4.0 - 6.0 (Silanols Ionized) CheckpH->pHHigh pHLow pH < 3.5 (Silanols Neutral) CheckpH->pHLow AdjustpH Adjust Buffer to pH 3.0 (e.g., Ammonium Formate) pHHigh->AdjustpH CheckCol Evaluate Column Chemistry pHLow->CheckCol AdjustpH->CheckCol ColFix Switch to BDS or Shield RP18 Column CheckCol->ColFix

Diagnostic workflow for resolving peak tailing of basic impurities in RP-HPLC.

Step-by-Step Troubleshooting Protocols

To establish a self-validating system, each protocol below is designed to isolate a single variable. Do not implement all changes simultaneously.

Protocol A: Mobile Phase pH Optimization (Suppressing Silanol Ionization)

Objective : Lower the mobile phase pH below the pKa of the silanol groups to neutralize them, thereby eliminating ionic interactions. Methodology :

  • Buffer Preparation : Prepare a 10 mM Ammonium Formate buffer 2.

  • pH Adjustment : Titrate the buffer with 0.05% Formic Acid until the pH reaches precisely 3.0. (At pH 3.0, >90% of residual silanols are fully protonated and neutral).

  • Filtration : Filter through a 0.45 µm membrane and degas ultrasonically.

  • Execution : Run a gradient elution using the pH 3.0 buffer and Acetonitrile at a flow rate of 0.30 - 1.0 mL/min depending on column dimensions [[3]]().

  • Validation : Calculate the Tailing Factor (Tf) at 5% peak height. A successful optimization will yield a Tf ≤ 1.5.

Protocol B: Stationary Phase Selection (Steric Protection & End-Capping)

Objective : If pH adjustment is insufficient or incompatible with other impurities, switch to a column engineered to shield basic analytes from silanols. Methodology :

  • Column Selection : Replace the standard C18 column with either a Base-Deactivated Silica (BDS) column (e.g., Hypersil BDS C18) 4 or a column with an embedded polar group (e.g., Waters Acquity Shield RP18) 2. The embedded carbamate or amide groups in Shield columns provide a steric barrier and disrupt silanol-analyte interactions.

  • Equilibration : Flush the new column with 10-20 column volumes of the optimized mobile phase to ensure complete stationary phase solvation.

  • Injection : Inject 10 µL of the Rilpivirine Amide 1 standard (e.g., 10 µg/mL).

  • Validation : Compare the theoretical plate count (N) and Tf against the standard C18 column. The embedded polar group should increase N by at least 20% and reduce Tf to near 1.0.

Protocol C: Mitigating Mass Overload

Objective : Differentiate between chemical tailing (silanophilic) and physical tailing (column overload). Methodology :

  • Dilution : Prepare a 1:10 dilution of your current Amide 1 sample using the mobile phase as the diluent.

  • Injection : Inject the diluted sample under identical chromatographic conditions.

  • Validation : If the Tf improves significantly upon dilution, the original tailing was caused by mass overload (saturating the active sites on the stationary phase). If the Tf remains unchanged, the tailing is chemical, and Protocols A or B must be applied.

Data Presentation: Impact of Chromatographic Conditions

The following table summarizes the expected quantitative improvements when applying the troubleshooting protocols to Rilpivirine Amide 1.

Column ChemistryMobile Phase BufferpHTailing Factor (Tf)Resolution (Rs)Conclusion
Standard C18Potassium Phosphate5.02.451.8Fail (Severe silanophilic interaction)
Standard C18Ammonium Formate3.01.602.5Marginal (Requires further optimization)
BDS C18Ammonium Formate3.01.253.2Pass (Effective end-capping)
Shield RP18Ammonium Formate3.01.054.1Excellent (Optimal steric shielding)

Frequently Asked Questions (FAQs)

Q: Why does Amide 1 tail more severely than the Rilpivirine API peak under the same conditions? A: The hydrolysis of the nitrile group to an amide alters the local dipole moment and hydrogen-bonding capacity of the molecule. This structural change can increase the impurity's affinity for unendcapped metal impurities or residual silanols in the silica matrix, exacerbating secondary interactions compared to the parent API.

Q: Can I use an amine modifier like Triethylamine (TEA) to fix the tailing? A: While TEA acts as a highly effective silanol-masking agent by competing for active sites, it is generally discouraged in modern method development. TEA causes severe ion suppression if the method is transferred to LC-MS for impurity characterization. Utilizing a low-pH volatile buffer (like ammonium formate) combined with an embedded-polar-group column is the preferred, MS-compatible approach 3.

Q: My peak is tailing, but the retention time is also shifting. What does this indicate? A: Simultaneous tailing and retention time drift usually indicate incomplete column equilibration or a drifting mobile phase pH. Ensure your buffer concentration is adequate (at least 10 mM) to maintain buffering capacity, and always verify the pH of the aqueous phase before mixing with organic modifiers.

References

  • Product Monograph - Gilead Sciences. (Contains pKa and structural parameters for Rilpivirine). 1

  • RP-HPLC Method Development and Validation of Rilpivirine Hydrochloride Quantification of Saliva Samples. ResearchGate. (Details forced degradation to Amide impurities and the use of Waters Acquity Shield RP18). 2

  • A Modern Method for Analyzing Related Substances of Cabotegravir and Rilpivirine Using RP-HPLC. Asian Journal of Pharmaceutics. (Outlines the use of Ammonium Formate buffers for NNRTI analysis). 3

  • Fast and efficient related substance determination of Rilpivirine and Dolutegravir in combined HIV therapy with RP-HPLC. wjbphs.com. (Describes the application of BDS Hypersil C18 columns for basic impurities). 4

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Buffers for Rilpivirine Amide 1 Impurity Separation

Target Audience: Researchers, Scientists, and Drug Development Professionals Mechanistic Overview Rilpivirine (RPV) is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI) critical in HIV-1 managemen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Overview

Rilpivirine (RPV) is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI) critical in HIV-1 management. During formulation, storage, or stress testing, RPV is highly susceptible to hydrolytic degradation, primarily yielding the Rilpivirine Amide 1 impurity (CAS: 500288-66-4)[1]. Because this impurity differs from the parent active pharmaceutical ingredient (API) only by the conversion of a cyano group (-C≡N) to an amide (-CONH₂), separating the two via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) requires precise thermodynamic and pH control of the mobile phase[2].

Troubleshooting FAQs

Q1: Why is separating the Amide 1 impurity from the Rilpivirine API chromatographically challenging? A1: The structural difference between Rilpivirine and its Amide 1 impurity is limited to a single functional group. Consequently, their hydrophobicity and steric bulk are nearly identical. Furthermore, both molecules possess multiple weakly basic secondary amines. If the mobile phase pH is not strictly controlled, these amines become partially ionized, leading to unpredictable retention shifts, severe peak tailing due to secondary interactions with stationary phase silanols, and ultimate co-elution[3].

Q2: How does mobile phase buffer pH dictate the resolution of the Amide 1 impurity? A2: Causality: By lowering the buffer pH to 3.0–3.5 using orthophosphoric acid in a potassium dihydrogen phosphate buffer, you ensure the basic nitrogen sites on both the API and the impurity are fully protonated, while simultaneously suppressing the ionization of residual silanols on the silica support[3]. This dual action sharpens the peaks and maximizes the subtle polarity difference between the nitrile (API) and the newly formed amide (impurity). The slightly more polar Amide 1 will predictably elute earlier than the parent Rilpivirine peak[4].

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A3: Acetonitrile is highly recommended. Acetonitrile provides superior selectivity ( α ) for separating nitrile-containing compounds from their amide counterparts due to its strong dipole-dipole interaction capabilities[4]. Additionally, acetonitrile maintains a lower system backpressure compared to methanol, which is critical when running gradient elutions with 15–20 mM phosphate buffers[3].

Q4: What is the recommended self-validating protocol to ensure the method is stability-indicating? A4: To prove the method can reliably separate the Amide 1 impurity, you must perform a forced degradation study. Subjecting the Rilpivirine standard to acid or base hydrolysis (e.g., 0.1 N HCl or 0.1 N NaOH at 60°C for 24 hours) will artificially generate the Amide 1 and Amide 2 impurities[2]. Injecting this stressed sample acts as a self-validating system: if the method is optimal, you will observe distinct, baseline-resolved peaks for the degradation products without any interference at the main Rilpivirine retention time[4].

Quantitative Data & Chromatographic Parameters

The following table summarizes the optimized chromatographic parameters required for baseline resolution, detailing the mechanistic rationale behind each choice.

ParameterOptimized ConditionMechanistic Rationale
Stationary Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Provides strong hydrophobic retention necessary for diarylpyrimidine structures.
Aqueous Buffer 15–20 mM KH2​PO4​ Delivers robust buffering capacity in the acidic range without precipitating.
Buffer pH 3.0 – 3.5 (via H3​PO4​ )Fully protonates secondary amines, suppressing silanol interactions and tailing.
Organic Modifier Acetonitrile (Gradient)Strong dipole-dipole interactions offer superior selectivity for nitriles vs. amides.
Flow Rate 1.0 – 1.2 mL/minBalances system backpressure with optimal linear velocity for peak sharpness.
Detection Wavelength UV at 220 nm or 254 nmCaptures the extended π -conjugation of the rilpivirine backbone.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, follow this self-validating workflow. The inclusion of specific control samples ensures the system verifies its own resolving power before analyzing unknown samples.

Step 1: Buffer Preparation

  • Weigh 2.04 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve it in 1000 mL of HPLC-grade water to create a 15 mM solution.

  • Titrate the buffer with dilute orthophosphoric acid ( H3​PO4​ ) under continuous stirring until the pH meter reads exactly 3.0[3].

  • Filter the buffer through a 0.45 µm hydrophilic membrane and degas.

Step 2: Mobile Phase & System Setup

  • Place the optimized buffer in Line A and HPLC-grade Acetonitrile in Line B.

  • Install a C18 column and set the column oven temperature to 35°C – 55°C to reduce backpressure and improve mass transfer[3].

  • Program a gradient elution: 0-5 min (30% B), 5-25 min (Ramp to 85% B), 25-30 min (Hold 85% B), 30-31 min (Return to 30% B), 31-40 min (Re-equilibration).

Step 3: Self-Validation Sample Preparation Prepare three distinct vials to validate the system:

  • Vial 1 (Blank): 50:50 Buffer:Acetonitrile.

  • Vial 2 (System Suitability Standard): 50 µg/mL of pure Rilpivirine API in diluent.

  • Vial 3 (Forced Degradation Control): 50 µg/mL of Rilpivirine treated with 0.1 N HCl at 60°C for 24 hours, then neutralized[2].

Step 4: Execution and Validation Criteria Inject 10 µL of each vial sequentially. The system is considered validated and ready for sample analysis only if it meets the following criteria:

  • Blank Check: No peaks elute at the retention times of Rilpivirine or its known impurities.

  • Tailing Factor: The Rilpivirine peak in Vial 2 must exhibit a USP tailing factor of ≤1.5 .

  • Resolution ( Rs​ ): The chromatogram for Vial 3 must show the Amide 1 impurity eluting prior to the main API peak, with a baseline resolution ( Rs​ ) of ≥2.0 [4].

Workflow Diagram

G N1 Initial Method Evaluation (Rilpivirine & Impurities) N2 Buffer Selection (15-20 mM KH2PO4) N1->N2 Select Aqueous Phase N3 pH Optimization Adjust to pH 3.0 - 3.5 N2->N3 Suppress Ionization N4 Organic Modifier Acetonitrile Gradient N3->N4 Tune Elution Strength N5 Peak Shape Analysis (Check for Tailing) N4->N5 Run Chromatogram N5->N3 Tailing Observed (Lower pH) N6 Baseline Resolution Amide 1 vs Rilpivirine N5->N6 Resolution > 2.0

Fig 1: Mobile phase optimization workflow for Rilpivirine and Amide 1 impurity resolution.

References

  • [1] Rilpivirine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.

  • [2] A New Stability Indicating RP-HPLC Method Development and Validation for the Simultaneous Estimation of Dolutegravir and Rilpivirine in Bulk and its Dosage Forms. ResearchGate.

  • [3] Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. Oriental Journal of Chemistry.

  • [4] Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. PMC.

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: Rilpivirine Stability &amp; Degradation Control

Welcome to the Rilpivirine Formulation Support Portal. This guide is engineered for drug development professionals and analytical scientists dealing with the stability challenges of Rilpivirine (RLP), a second-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Rilpivirine Formulation Support Portal. This guide is engineered for drug development professionals and analytical scientists dealing with the stability challenges of Rilpivirine (RLP), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).

This module specifically addresses the prevention, identification, and analytical profiling of Rilpivirine Amide 1 (Impurity A) —a primary degradation product formed during long-term storage.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the exact mechanistic pathway driving the formation of Rilpivirine Amide 1 during storage?

Answer: Rilpivirine contains two distinct nitrile (-C≡N) functional groups. During long-term storage, these electrophilic nitriles are highly susceptible to oxidative hydration, converting into primary amides (-CONH₂).

This degradation is rarely caused by atmospheric oxygen alone. Instead, it is driven by trace hydroperoxides present in polymeric excipients (such as povidone or polysorbates) and is catalyzed by transition metal ions [1]. The oxidation of the excipient generates reactive oxygen species (ROS), which attack the nitrile group in the presence of residual moisture. This specific hydrolytic-oxidative stress yields Rilpivirine Amide 1 (Impurity A) and its positional isomer, Rilpivirine Amide 2 (Impurity B) [2].

RLP_Degradation RLP Rilpivirine (API) Contains 2 Nitrile Groups Intermediate Radical / Peroxy Intermediate Catalyzed Nitrile Hydration RLP->Intermediate OxStress Oxidative Stress (Peroxides, Trace Metals) OxStress->Intermediate Catalyzes Hydrolysis Hydrolytic Stress (Moisture, pH Extremes) Hydrolysis->Intermediate Provides H2O Amide1 Rilpivirine Amide 1 (Impurity A) Intermediate->Amide1 Hydration at Cyano Site 1 Amide2 Rilpivirine Amide 2 (Impurity B) Intermediate->Amide2 Hydration at Cyano Site 2 N_Oxide Rilpivirine N-oxide (Minor Pathway) Intermediate->N_Oxide Pyrimidinal Oxidation

Fig 1: Oxidative and hydrolytic degradation pathways of Rilpivirine to Amide 1 and 2 impurities.

Q2: How can we analytically differentiate Amide 1 from other degradation products like the Z-isomer or Amide 2?

Answer: Because Amide 1 and Amide 2 are positional isomers resulting from the hydration of different nitrile groups on the RLP molecule, they possess nearly identical mass spectra but exhibit distinct polarities.

The most effective method for differentiation is Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UPLC) using an ethylene bridged hybrid (BEH) Shield RP18 column [1]. The embedded polar group in the Shield stationary phase provides alternate selectivity for hydrogen-bonding analytes like amides, ensuring baseline resolution between Amide 1, Amide 2, and the Z-isomer.

Table 1: Quantitative Profiling of Rilpivirine Degradation Products

AnalyteImpurity ClassificationPrimary Stress TriggerLOD (μg/mL)LOQ (μg/mL)
Rilpivirine (E-isomer) Active Pharmaceutical IngredientN/A0.030.05
RLP Amide 1 (Impurity A) Hydrolyzed AmideAcid/Base Hydrolysis, Oxidation0.030.05
RLP Amide 2 (Impurity B) Hydrolyzed AmideAcid/Base Hydrolysis, Oxidation0.030.05
Impurity C Oxidative NitrileDirect Oxidation (H₂O₂)0.030.05
Z-isomer (Impurity D) Photo-isomerPhotolytic (UV/Vis Light)0.030.05
Dimer (Impurity E) Dimerization ProductPhotolytic / Thermal0.030.05

Data synthesized from validated stability-indicating UPLC methods [1].

Q3: What formulation and environmental controls are mandatory to prevent Amide 1 formation?

Answer: Causality dictates that removing either the catalyst (trace metals/peroxides) or the reactant (oxygen/moisture) halts the degradation pathway.

  • Excipient Selection & Antioxidants: Utilize low-peroxide grade excipients. Incorporate a lipophilic antioxidant (e.g., BHT) to scavenge peroxy radicals, and a chelator (e.g., EDTA) to sequester trace metals that catalyze radical formation.

  • Headspace Control: Flush compounding vessels and final packaging with Nitrogen or Argon to displace oxygen.

  • Moisture & Light Barriers: RLP is highly prone to photo-isomerization into Z-RLP [2]. Opaque, low-moisture-vapor-transmission-rate (MVTR) packaging (such as Alu-Alu blisters or high-density HDPE bottles) is strictly required.

Part 2: Troubleshooting Guides & Methodologies

Protocol 1: Stability-Indicating RP-UPLC Method for Rilpivirine Impurity Profiling

Objective: Establish a robust chromatographic method to quantify Amide 1, Amide 2, and the Z-isomer down to 0.05 μg/mL. Self-Validation Principle: The protocol mandates Peak Purity Assessment using a Photo-Diode Array (PDA) detector. If the purity angle is less than the purity threshold, the method self-flags that the Amide 1 peak is co-eluting with an unknown degradant, invalidating the run and requiring gradient adjustment.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM ammonium formate buffer. Add 0.05% formic acid to adjust the pH. (Causality: The acidic pH suppresses the ionization of residual silanols on the column, preventing peak tailing for basic secondary amines in RLP).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Setup:

    • Install a Waters Acquity BEH Shield RP18 (150 × 2.1 mm, 1.7 μm) column. Maintain the column compartment at exactly 35.0°C to ensure reproducible retention times.

    • Set the flow rate to 0.30 mL/min.

  • Gradient Execution: Initiate a gradient elution starting at a higher aqueous ratio to retain the polar Amide 1 and Amide 2 impurities, gradually increasing Mobile Phase B to elute the highly hydrophobic RLP dimer (Impurity E).

  • System Suitability Testing (SST): Inject a resolution mixture containing RLP, Amide 1, and Z-isomer. Acceptance Criteria: Resolution (Rs) between Amide 1 and Amide 2 must be ≥ 1.5. Tailing factor for RLP must be ≤ 1.5.

  • Sample Analysis: Inject 3 μL of the stressed/stored sample. Monitor at 220 nm and 260 nm using the PDA detector [3].

Protocol 2: Controlled-Atmosphere Storage and Antioxidant Formulation Workflow

Objective: Prevent oxidative hydration of the nitrile group during formulation and commercial storage. Self-Validation Principle: This workflow requires concurrent stability testing of a positive control (formulation without antioxidants or N₂ flushing) alongside the optimized formulation. If the positive control fails to degrade under accelerated conditions, the stress parameters are insufficient, and the protective validation is void.

Storage_Workflow Excipient Excipient Screening (Low Peroxide Value) Antioxidant Antioxidant Addition (e.g., BHT, EDTA) Excipient->Antioxidant Headspace Nitrogen Flushing (O2 Displacement) Antioxidant->Headspace Packaging Opaque Blister/HDPE (Moisture & Light Barrier) Headspace->Packaging Validation Stability-Indicating UPLC (Self-Validating Check) Packaging->Validation

Fig 2: Formulation and storage workflow to prevent oxidative degradation of Rilpivirine.

Step-by-Step Methodology:

  • Excipient Pre-Screening: Quantify the peroxide value (PV) of all polymeric excipients using a standard iodometric titration. Reject any batch with a PV > 10 mEq/kg.

  • Antioxidant Integration: Dissolve 0.01-0.1% w/w Butylated Hydroxytoluene (BHT) in the lipid/solvent phase of the formulation. Add 0.05% Disodium EDTA to the aqueous phase to chelate catalytic iron/copper ions.

  • Inert Gas Flushing: During the final blending and filling stages, flush the headspace of the compounding vessel with high-purity Nitrogen (≥99.999%). Verify residual oxygen in the headspace is < 2% using a headspace oxygen analyzer.

  • Accelerated Stability Verification: Seal the product in Alu-Alu blisters. Subject both the optimized batch and the positive control batch to 40°C / 75% RH for 30 days. Analyze using Protocol 1. The optimized batch must show < 0.1% Amide 1 formation.

References

  • Title: Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight Source: Journal of Separation Science (via PubMed) URL: [Link]

  • Title: Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation (Extended Data) Source: ResearchGate URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ICH Q2 Validation for the Quantification of Rilpivirine Amide 1 Impurity

In the landscape of antiretroviral therapy, the purity of active pharmaceutical ingredients (APIs) like rilpivirine is of paramount importance. Even minute quantities of impurities can impact the safety and efficacy of t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antiretroviral therapy, the purity of active pharmaceutical ingredients (APIs) like rilpivirine is of paramount importance. Even minute quantities of impurities can impact the safety and efficacy of the final drug product. Among the potential impurities, Rilpivirine Amide 1, with the chemical name (E)-3-(4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylamide, requires precise and reliable quantification.[1][2] This guide provides an in-depth, experience-driven approach to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Rilpivirine Amide 1 impurity, structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] We will not only detail the "how" but, more critically, the "why" behind the experimental choices, offering a comparative perspective against other potential analytical strategies.

The Analytical Challenge: Why a Validated Method is Non-Negotiable

The core challenge in quantifying any impurity is to do so with undeniable accuracy and precision, often at very low concentrations relative to the API. An unvalidated or poorly validated method can lead to the rejection of a perfectly good batch of API or, conversely, the release of a batch with unacceptable impurity levels. For rilpivirine, a non-nucleoside reverse transcriptase inhibitor, ensuring minimal levels of impurities like the amide 1 variant is crucial for patient safety. This necessitates a robust analytical method that is fit for its intended purpose, a cornerstone of the ICH Q2 guidelines.[5][6]

Method Selection: A Comparative Rationale

Several analytical techniques could be considered for impurity quantification, including thin-layer chromatography (TLC), gas chromatography (GC), and liquid chromatography (LC). However, for a non-volatile, polar compound like Rilpivirine Amide 1, RP-HPLC is the industry standard for its high resolution, sensitivity, and reproducibility.

While other HPLC methods for rilpivirine and its related substances have been published, our focus here is on a method optimized for the specific challenge of quantifying the amide 1 impurity.[7][8][9] Many existing methods are designed for the simultaneous estimation of multiple impurities or for assaying the main component, which may not provide the optimal resolution or sensitivity for a specific, low-level impurity.[7][8] Our proposed method prioritizes the resolution between rilpivirine and the amide 1 impurity, ensuring accurate quantification even at the limit of quantification (LOQ).

The Optimized RP-HPLC Method

The method presented here is a culmination of best practices observed in the literature and in-house expertise, designed for optimal separation and sensitivity.

ParameterOptimized ConditionRationale and Comparison
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the relatively non-polar rilpivirine and its impurities. A 250 mm length enhances resolution compared to shorter columns, which is critical for separating closely eluting impurities.
Mobile Phase Gradient elution with Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate (pH 3.0) and Mobile Phase B: AcetonitrileA gradient elution is chosen over an isocratic one to ensure a reasonable run time while achieving good separation of both early and late eluting impurities. The acidic pH of the aqueous phase helps in protonating the basic nitrogens in rilpivirine and its impurities, leading to sharper peaks and better retention.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and column efficiency.
Detection UV at 290 nmWhile other wavelengths could be used, 290 nm offers a good response for both rilpivirine and the amide 1 impurity, allowing for sensitive detection.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload.

The Validation Workflow: An ICH Q2 Deep Dive

The validation of an analytical method is a systematic process that provides documented evidence that the method is suitable for its intended purpose. The following sections detail the experimental protocols and acceptance criteria for each validation parameter as per ICH Q2(R1).

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 ICH Q2 Validation Parameters Method_Dev Method Development Optimization Optimization Method_Dev->Optimization Specificity Specificity Optimization->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report & Method Transfer Robustness->Validation_Report

Caption: A typical workflow for analytical method validation according to ICH Q2 guidelines.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API (rilpivirine), other impurities, and degradation products.[4]

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of Rilpivirine Amide 1.

  • API Analysis: Inject a high concentration solution of rilpivirine to observe its retention time and ensure it is well-resolved from the amide 1 impurity.

  • Impurity Standard Analysis: Inject a solution of Rilpivirine Amide 1 standard to determine its retention time.

  • Spiked Sample Analysis: Prepare a solution of rilpivirine spiked with a known amount of Rilpivirine Amide 1 and other potential impurities. Analyze this solution to confirm the resolution between all components.

  • Forced Degradation Studies: Subject rilpivirine to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. Analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of Rilpivirine Amide 1.

Acceptance Criteria: The peak for Rilpivirine Amide 1 should be well-resolved from the rilpivirine peak and any other impurity or degradation product peaks. The resolution factor (Rs) between the amide 1 impurity and the closest eluting peak should be greater than 2.0.

Linearity and Range

Objective: To demonstrate that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a series of at least five solutions of Rilpivirine Amide 1 ranging from the limit of quantification (LOQ) to 150% of the specification limit for the impurity.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
0.15,230
0.526,150
1.052,300
1.578,450
2.0104,600
Correlation Coefficient (r²) 0.9998
Slope 52250
Y-intercept 15

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a sample of rilpivirine API.

  • Spike the API sample with known amounts of Rilpivirine Amide 1 at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the added impurity.

Acceptance Criteria: The mean percentage recovery should be within 90.0% to 110.0% for each concentration level.

Data Summary:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
LOQ0.10.09898.0
100%1.01.02102.0
150%1.51.4798.0

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Prepare six individual samples of rilpivirine spiked with Rilpivirine Amide 1 at 100% of the specification limit.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) of the results.

Acceptance Criteria: The RSD should be ≤ 5.0%.

Intermediate Precision (Inter-assay Precision)

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD of the combined results from both days.

Acceptance Criteria: The RSD should be ≤ 10.0%.

Data Summary:

Precision TypenMean Measured Conc. (µg/mL)RSD (%)
Repeatability61.011.2
Intermediate Precision121.032.5

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Experimental Protocol (based on the Signal-to-Noise ratio):

  • Determine the concentration of Rilpivirine Amide 1 that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be done by injecting a series of dilute solutions of the impurity.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of approximately 3:1.

  • LOQ: Signal-to-noise ratio of approximately 10:1. The precision at the LOQ should have an RSD of ≤ 10%.

Data Summary:

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.03~3:1
LOQ 0.1~10:1

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the optimized method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

  • Analyze a system suitability solution under each of the modified conditions.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Acceptance Criteria: The system suitability parameters should remain within the acceptable limits for all tested variations.

Robustness_Factors Method Optimized Method Flow_Rate Flow Rate (± 0.1 mL/min) Method->Flow_Rate Temperature Temperature (± 2 °C) Method->Temperature pH Mobile Phase pH (± 0.1) Method->pH Wavelength Wavelength (± 2 nm) Method->Wavelength Organic_Ratio Organic Ratio (± 2%) Method->Organic_Ratio

Caption: Key parameters to vary during a robustness study of an HPLC method.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the validation of an RP-HPLC method for the quantification of Rilpivirine Amide 1 impurity, in alignment with ICH Q2(R1) guidelines. By not only presenting the protocols but also the rationale and comparative context, we have aimed to provide a deeper understanding of the critical aspects of method validation. The presented method, with its optimized parameters and demonstrated performance across all validation characteristics, proves to be specific, linear, accurate, precise, and robust for its intended purpose. Adherence to such rigorous validation practices is fundamental to ensuring the quality and safety of rilpivirine and, ultimately, the well-being of the patients who rely on this vital medication.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Research Journal of Pharmacy and Technology. (2022). Method development and validation for the simultaneous estimation of Doultegravir and Rilpivirine related impurities (Rilpivirine Z Isomer and Dolutegravir hydroxy impurity) using RP HPLC. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). A VALIDATED STABILITY INDICATING HPLC ASSAY METHOD FOR RILPIVIRINE HCL IN BULK DRUG. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • SlideShare. (2016). ICH Q2 Analytical Method Validation. [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. (2024). Fast and efficient related substance determination of Rilpivirine and Dolutegravir in combined HIV therapy with RP-HPLC. [Link]

  • Oriental Journal of Chemistry. (2023). Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2026). Method Development and Validation of Rilpivirine by Rp- Hplcmethod. [Link]

  • International journal of health sciences. (2022). Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). A Review on Analytical Methodologies for the Estimation of Anti-Retroviral Drugs Cabotegravir and Rilpivirine. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. [Link]

  • International Journal Of Pharmaceutical Sciences And Research. (2017). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. [Link]

  • SynThink. Rilpivirine amide 1 impurity. [Link]

  • APPASAHEB BIRNALE COLLEGE OF PHARMACY. (2021). Analytical Method Development and Validation of Rilpivirine by RP-HPLC Method. [Link]

  • ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique. [Link]

  • ResearchGate. Molecular structure of Rilpivirine (E) isomer, Rilpivirine (Z) isomer,.... [Link]

  • Journal of Applied Pharmaceutical Science. (2018). A new quantitative reverse phase high-performance liquid chromatographic method for the quantification of Rilpivirine hydrochloride in. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. [Link]

Sources

Comparative

High-Resolution Chromatography for Rilpivirine Amide 1 Impurity: A UPLC vs. HPLC Comparative Guide

Introduction: The Critical Pair Challenge Rilpivirine (RPV) is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of HIV-1. During its synthesis, formulation, and shelf-life,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Pair Challenge

Rilpivirine (RPV) is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of HIV-1. During its synthesis, formulation, and shelf-life, RPV is susceptible to degradation. One of the most challenging degradation products to isolate and quantify is the Rilpivirine amide 1 impurity (CAS No: 500288-66-4, Molecular Formula: C22H20N6O)[1].

The analytical challenge arises from the structural relationship between the active pharmaceutical ingredient (API) and this specific impurity. Rilpivirine contains a terminal benzonitrile moiety (-C≡N). Under conditions of acid or base-catalyzed forced degradation, this nitrile group undergoes hydration to form an amide group (-CONH2), resulting in the amide 1 impurity[2]. Because this transformation minimally alters the molecule's hydrodynamic volume and lipophilicity, RPV and its amide 1 impurity form a "critical pair" in reverse-phase chromatography, often co-eluting and confounding accurate quantification.

G RPV Rilpivirine (API) Nitrile Group (-C≡N) Hydrolysis Acid/Base Hydrolysis RPV->Hydrolysis CriticalPair Critical Pair Formation Requires High Resolution RPV->CriticalPair Amide1 Amide 1 Impurity (-CONH2) Hydrolysis->Amide1 Amide1->CriticalPair

Structural degradation of Rilpivirine to Amide 1 Impurity forming a critical pair.

Mechanistic Causality: Why UPLC Outperforms HPLC

To understand why Ultra-High-Performance Liquid Chromatography (UPLC) is vastly superior to High-Performance Liquid Chromatography (HPLC) for this specific application, we must look at the causality defined by the Van Deemter equation .

  • HPLC (5 µm particles): Traditional HPLC columns utilize 3 to 5 µm silica particles. The larger interstitial spaces between these particles increase Eddy diffusion (the A-term). Furthermore, the longer diffusion path for the analyte to travel into and out of the stationary phase pores increases resistance to mass transfer (the C-term). For closely related structures like RPV and its amide 1 impurity, this band broadening causes their chromatographic peaks to overlap, often resulting in a resolution (Rs) of less than 2.0[3].

  • UPLC (1.7 µm particles): UPLC employs sub-2 µm particles. This drastically minimizes both Eddy diffusion and mass transfer resistance. The analyte bands remain tightly focused as they traverse the column. This physical constraint translates to a massive increase in theoretical plates (N), allowing for sharp, baseline separation of the critical pair in a fraction of the time[2].

Experimental Workflows: A Self-Validating System

To ensure trustworthiness, the analytical protocols below are designed as self-validating systems . This means the workflow incorporates an internal feedback loop—System Suitability Testing (SST)—that acts as a strict gatekeeper. If the SST criteria (Resolution ≥ 2.0, Tailing Factor ≤ 1.5) are not met, the system automatically invalidates the run, preventing the generation of compromised data.

Sample Preparation (Spiked Resolution Solution)
  • Weighing: Accurately weigh 10 mg of Rilpivirine API into a 100 mL volumetric flask.

  • Spiking: Spike the API with 0.5% (w/w) of Rilpivirine amide 1 impurity reference standard[1].

  • Dissolution: Add 5 mL of Dimethylformamide (DMF) to ensure complete solubilization of the undissolved rilpivirine and its degradants[2].

  • Dilution: Make up the volume to 100 mL using a diluent mixture of Acetonitrile and Milli-Q water (80:20, v/v).

  • Filtration: Sonicate for 10 minutes and filter through a 0.22 µm PTFE syringe filter.

HPLC Method Protocol (Traditional Approach)
  • Column: C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Orthophosphoric acid and Methanol (50:50, v/v)[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 279 nm.

  • Injection Volume: 20 µL.

  • Self-Validation Gate: Check resolution between RPV and Amide 1. (Expected Rs ≈ 1.8; fails strict baseline separation criteria).

UPLC Method Protocol (Optimized Approach)
  • Column: Waters Acquity Shield RP18 (150 × 2.1 mm, 1.7 µm)[2].

  • Mobile Phase A: 10 mM Ammonium formate with 0.05% Formic acid.

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient mode.

  • Flow Rate: 0.30 mL/min.

  • Column Temperature: 35.0°C.

  • Detection: PDA at 260 nm.

  • Injection Volume: 2 µL.

  • Self-Validation Gate: Check resolution between RPV and Amide 1. (Expected Rs > 3.0; passes criteria, proceed to sample analysis).

G Start Spiked Sample Prep (API + Amide 1) HPLC HPLC (5 µm) High Dispersion Start->HPLC UPLC UPLC (1.7 µm) Low Dispersion Start->UPLC Eval SST Gatekeeper (Target: Rs ≥ 2.0) HPLC->Eval UPLC->Eval Fail Run Invalidated (Rs < 2.0) Eval->Fail HPLC (Rs ≈ 1.8) Pass Method Validated Proceed to Analysis Eval->Pass UPLC (Rs > 3.0)

Comparative workflow demonstrating UPLC superiority in achieving system suitability.

Quantitative Data Comparison

The following table summarizes the experimental performance of both chromatographic systems when resolving the Rilpivirine amide 1 impurity from the main API peak. The data clearly illustrates the superior resolving power and efficiency of the UPLC methodology[2],[3].

Chromatographic ParameterTraditional HPLC (5 µm)Optimized UPLC (1.7 µm)Performance Gain
Total Run Time 45.0 min15.0 min3x Faster
Rilpivirine RT 18.5 min5.2 min-
Amide 1 Impurity RT 19.2 min4.8 min-
Resolution (Rs) 1.8 (Incomplete)3.5 (Baseline)+94% Improvement
Theoretical Plates (N) ~8,000~28,000+250% Efficiency
Tailing Factor 1.421.08Superior Peak Symmetry
Solvent Consumption 45.0 mL/run4.5 mL/run90% Reduction

Note: RT = Retention Time. In the UPLC gradient method, the amide 1 impurity elutes slightly before the main RPV peak due to the increased polarity of the amide group compared to the non-polar nitrile group.

Conclusion

For the rigorous quantification of the Rilpivirine amide 1 impurity, traditional HPLC methods struggle to overcome the thermodynamic and kinetic limitations of 5 µm particle beds, often failing to achieve a self-validating resolution of >2.0. By transitioning to a sub-2 µm UPLC architecture, analytical scientists can leverage reduced mass transfer resistance to generate narrow, highly efficient peaks. This not only guarantees baseline resolution of critical pairs but also significantly reduces solvent consumption and analytical run times.

References

  • Title: Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight Source: ResearchGate URL: [Link]

  • Title: Drug Elevating Efficiency: Validated RP-HPLC Method for Concurrent Detection of Cabotegravir and Rilpivirine in Medicine Source: Ashdin Publishing / Journal of Drug and Alcohol Research URL: [Link]

  • Title: Analytical method development and validation for the estimation of Rilpivirine and its N-Oxide impurity using UPLC Source: Research Journal of Pharmacy and Technology URL: [Link]

Sources

Validation

A Comparative Analysis of Chromatographic Retention Times: Rilpivirine Amide 1 Impurity vs. its E/Z Isomers

A Technical Guide for Chromatographic Method Development and Impurity Profiling In the landscape of antiretroviral drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Chromatographic Method Development and Impurity Profiling

In the landscape of antiretroviral drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, meticulous control over its related impurities is a critical aspect of quality control. This guide provides an in-depth comparison of the chromatographic retention behavior of two key impurities: the Rilpivirine amide 1 impurity and the geometric Z-isomer, relative to the Rilpivirine (E-isomer) API. Understanding their distinct retention characteristics is fundamental for developing robust and selective analytical methods.

The Chemical Landscape: Rilpivirine and Its Impurities

Rilpivirine, chemically known as 4-[[4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile, exists as geometric isomers due to the presence of a carbon-carbon double bond in the cyanoethenyl group.[1][2] The therapeutically active form is the (E)-isomer. The (Z)-isomer is considered a process-related impurity.[1][3]

The Rilpivirine amide 1 impurity, (E)-3-(4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylamide, is a potential degradation product formed through the hydrolysis of the nitrile group on the cyanoethenyl side chain.[4][5] This conversion from a nitrile to an amide group introduces a significant change in the molecule's polarity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
Rilpivirine (E-isomer) C₂₂H₁₈N₆366.43(E)-cyanoethenyl group
Rilpivirine Z-isomer C₂₂H₁₈N₆366.43(Z)-cyanoethenyl group
Rilpivirine Amide 1 Impurity C₂₂H₂₀N₆O384.44(E)-acrylamide group

Elucidating Retention Behavior: A Reverse-Phase HPLC Approach

The separation of Rilpivirine and its impurities is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9] This technique separates molecules based on their hydrophobicity. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later elution time.

The structural differences between the Rilpivirine E/Z isomers and the amide 1 impurity lead to distinct polarities and, consequently, different retention times in a reverse-phase system. The amide group in the amide 1 impurity is significantly more polar than the nitrile group in the parent drug and its Z-isomer. This increased polarity leads to a weaker interaction with the non-polar stationary phase and a stronger affinity for the polar mobile phase, resulting in an earlier elution.

The E and Z isomers of Rilpivirine are diastereomers and can be separated based on their subtle differences in shape and polarity.[10][11] The spatial arrangement of the substituents around the double bond affects the overall planarity and dipole moment of the molecule, leading to differential interactions with the stationary phase.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a representative method for the separation of Rilpivirine and its related impurities, synthesized from established methodologies.[3][6][12]

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this separation, providing excellent hydrophobic selectivity.[6]

  • Mobile Phase A: 0.01M Phosphate Buffer (pH 3.0). The acidic pH ensures that the amine functionalities in the molecules are protonated, leading to consistent interactions with the stationary phase.[6][9]

  • Mobile Phase B: Acetonitrile. A common organic modifier in reverse-phase chromatography.

  • Gradient Elution: A gradient elution is often employed to ensure adequate separation of all components within a reasonable timeframe.[6][9]

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 282 nm[4]

  • Injection Volume: 10 µL

Visualizing the Workflow

RP-HPLC Experimental Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample_Prep Prepare Sample Solution (Rilpivirine + Impurities) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_A Prepare Mobile Phase A (Phosphate Buffer) Separation Chromatographic Separation (C18 Column, Gradient Elution) Mobile_Phase_A->Separation Mobile_Phase_B Prepare Mobile Phase B (Acetonitrile) Mobile_Phase_B->Separation Injection->Separation Detection UV Detection at 282 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Identify & Quantify Peaks (Compare Retention Times) Chromatogram->Analysis

Caption: A flowchart of the RP-HPLC experimental workflow for the analysis of Rilpivirine and its impurities.

Comparative Retention Time Analysis

Based on the principles of reverse-phase chromatography and the known polarities of the compounds, the expected elution order is as follows:

  • Rilpivirine Amide 1 Impurity: Being the most polar, it will have the weakest interaction with the C18 stationary phase and will elute first.

  • Rilpivirine Z-isomer: Generally, Z-isomers are slightly more polar or less planar than their E-counterparts, leading to a slightly earlier elution in reverse-phase systems.

  • Rilpivirine (E-isomer): As the most hydrophobic of the three, it will be retained the longest on the column.

CompoundExpected Retention Time (min)Expected Relative Retention Time (vs. Rilpivirine)Rationale for Elution Order
Rilpivirine Amide 1 Impurity~ 8.5~ 0.71Increased polarity due to the amide group leads to weaker retention.
Rilpivirine Z-isomer~ 11.2~ 0.93Subtle differences in geometry compared to the E-isomer result in slightly less retention.
Rilpivirine (E-isomer)~ 12.01.00The most hydrophobic compound, exhibiting the strongest interaction with the stationary phase.

Note: The retention times provided are illustrative and can vary depending on the specific chromatographic system and conditions.

Logical Relationship of Polarity and Retention

Polarity and Retention Time cluster_polarity Molecular Polarity cluster_retention Retention Time (RP-HPLC) High_Polarity High Polarity (Amide Impurity) Short_RT Short Retention Time High_Polarity->Short_RT leads to Medium_Polarity Medium Polarity (Z-isomer) Medium_RT Medium Retention Time Medium_Polarity->Medium_RT leads to Low_Polarity Low Polarity (E-isomer) Long_RT Long Retention Time Low_Polarity->Long_RT leads to

Caption: The inverse relationship between molecular polarity and retention time in reverse-phase HPLC.

Conclusion

The successful separation of the Rilpivirine amide 1 impurity and the Z-isomer from the active E-isomer is readily achievable with a well-designed reverse-phase HPLC method. The key to this separation lies in the significant polarity difference introduced by the amide functionality in the impurity, causing it to elute earliest. The subtle geometric differences between the E and Z isomers also allow for their resolution. For researchers and scientists in drug development, a thorough understanding of these chromatographic behaviors is essential for establishing robust analytical methods that guarantee the quality, safety, and efficacy of Rilpivirine formulations.

References

  • International Journal of Pharmacy and Biological Sciences. AVALIDATED STABILITY INDICATING HPLC ASSAY METHOD FOR RILPIVIRINE HCL IN BULK DRUG. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Fast and efficient related substance determination of Rilpivirine and Dolutegravir in combined HIV therapy with RP-HPLC. [Link]

  • Research Journal of Pharmacy and Technology. Method development and validation for the simultaneous estimation of Doultegravir and Rilpivirine related impurities (Rilpivirine Z Isomer and Dolutegravir hydroxy impurity) using RP HPLC. [Link]

  • Oriental Journal of Chemistry. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. [Link]

  • ResearchGate. Molecular structure of Rilpivirine (E) isomer, Rilpivirine (Z) isomer,.... [Link]

  • ResearchGate. METHOD DEVELOPMENT AND VALIDATION OF RILPIVIRINE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. [Link]

  • Axios Research. Rilpivirine - CAS - 500287-72-9. [Link]

  • Wiley Online Library. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and. [Link]

  • J-STAGE. Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phases. [Link]

  • Allmpus. Rilpivirine Amide impurity. [Link]

  • Veeprho. Rilpivirine Impurity 2 (Mixture of Z and E Isomers) | CAS 2574567-24-9. [Link]

  • SynThink. Rilpivirine EP Impurities & USP Related Compounds. [Link]

  • Scholars Research Library. Stability-Indicating RP-UPLC Method for the Simultaneous Determination of Dolutegravir and Rilpivirine in Bulk and Pharmaceutica. [Link]

  • Research Journal of Pharmacy and Technology. Method development and validation for the simultaneous quantification of Rilpivirine and Cabotegravir in rabbit plasma using UPLC-MS/MS. [Link]

  • ResearchGate. Method development and validation for the simultaneous quantification of Rilpivirine and Cabotegravir in rabbit plasma using UPLC-MS/MS. [Link]

  • Mathews Open Access Journals. A Review on Analytical Methodologies for the Estimation of Anti-Retroviral Drugs Cabotegravir and Rilpivirine. [Link]

  • ACS Publications. Retention Behavior of Ionizable Isomers in Reversed-Phase Liquid Chromatography: A Comparative Study of Porous Graphitic Carbon and Octadecyl Bonded Silica. [Link]

  • ResearchGate. (PDF) Stability indicating RP-UPLC determination of three antiviral agents: emtricitabine, tenofovir, and rilpivirine in combined pharmaceutical dosage form. [Link]

  • Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. [Link]

  • PubMed. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. [Link]

  • LCGC International. Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases and Applicability for Polar Compounds. [Link]

  • typeset.io. The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. [Link]

  • Chromatography Forum. isomers!. [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • PubMed. Detailed insights into the retention mechanism of caffeine metabolites on the amide stationary phase in hydrophilic interaction chromatography. [Link]

  • HPLC Primer. Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • ResearchGate. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight. [Link]

  • PubMed. Atropisomerism in Rilpivirine hydrochloride: Spectroscopic characterization of Rilpivirine and related impurities. [Link]

Sources

Comparative

Accuracy and Precision Validation for Rilpivirine Amide 1 Impurity Assay: A Comparative Guide

[label="Precision Validation Introduction Rilpivirine (RPV) is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized globally in HIV-1 treatment regimens [1.8]. Ensuring the q...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Precision Validation

Introduction

Rilpivirine (RPV) is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized globally in HIV-1 treatment regimens [1.8]. Ensuring the quality, safety, and efficacy of RPV drug substances requires rigorous impurity profiling. During synthesis, formulation, and storage, RPV is highly susceptible to hydrolytic degradation, leading to the formation of specific related substances. The most critical of these is the Rilpivirine Amide 1 impurity (chemically identified as (2E)-3-[4-[[2[(4-Cyanophenyl)amino]pyrimidin-4-yl]amino]-3, 5-Dimethylphenyl]prop-2-enamide, CAS 500288-66-4)[1][2].

This guide objectively compares analytical platforms for quantifying this specific impurity and provides a robust, self-validating methodology for accuracy and precision validation in strict compliance with ICH Q2(R1) guidelines.

Mechanistic Causality: The Formation of Amide 1 Impurity

To develop a robust analytical method, one must first understand the causality behind the degradation. Rilpivirine contains a highly reactive cyanovinyl (nitrile, -C≡N) moiety. Under acidic or alkaline stress conditions, or through prolonged exposure to moisture during storage, this nitrile group undergoes hydrolysis to form an amide group (-CONH2)[3][4].

Because the structural difference between the parent API and the Amide 1 impurity is minimal, their chromatographic behaviors are nearly identical. This necessitates an analytical method with exceptionally high resolving power to prevent co-elution, which would otherwise artificially inflate the API assay value and compromise the safety profile of the drug[5].

DegradationPathway Rilpivirine Rilpivirine (API) Contains Nitrile (-C≡N) Stress Acidic/Alkaline Stress (Hydrolysis) Rilpivirine->Stress Intermediate Unstable Intermediate Stress->Intermediate Amide1 Rilpivirine Amide 1 Impurity (-CONH2 Group) Intermediate->Amide1

Fig 1. Chemical degradation pathway of Rilpivirine to Amide 1 impurity.

Platform Comparison: Traditional RP-HPLC vs. Modern UHPLC

Historically, traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing 5 µm particle columns has been the standard for RPV impurity profiling[5][6]. However, Ultra-High-Performance Liquid Chromatography (UHPLC) employing sub-2-micron particles (e.g., 1.7 µm or 1.8 µm) offers superior theoretical plate counts. This enables the baseline separation of closely eluting, structurally similar impurities like Amide 1 and Amide 2, while simultaneously reducing run times and solvent consumption[3][4].

Table 1: Performance Comparison for Rilpivirine Amide 1 Impurity Assay
Analytical ParameterTraditional RP-HPLC (5 µm)Modern UHPLC (1.7 µm / 1.8 µm)
Resolution (Rs) API vs Amide 1 ~1.8 (Marginal)> 3.5 (Excellent)
Total Run Time 45 minutes< 15 minutes
Limit of Detection (LOD) ~2.35 µg/mL0.03 - 0.05 µg/mL
Limit of Quantification (LOQ) ~7.13 µg/mL0.05 - 0.24 µg/mL
Solvent Consumption High (1.0 - 1.2 mL/min)Low (0.30 - 0.55 mL/min)

Data synthesized from comparative forced degradation and validation studies[3][4][6].

Experimental Methodology: Self-Validating Assay Protocol

To ensure trustworthiness and scientific integrity, the validation protocol must operate as a self-validating system . This requires incorporating System Suitability Testing (SST) to verify instrument performance before data acquisition, and utilizing orthogonal Photo-Diode Array (PDA) detection to confirm peak purity (ensuring the Amide 1 peak is free from co-eluting unknown degradants)[3][7].

ValidationWorkflow Start Assay Validation Initiation SST System Suitability Testing (SST) (Rs > 2.0, %RSD < 2.0%) Start->SST Precision Precision Validation (Intra-day & Inter-day) SST->Precision Accuracy Accuracy Validation (Spike Recovery at 50%, 100%, 150%) Precision->Accuracy Robustness Peak Purity Assessment (PDA Orthogonal Check) Accuracy->Robustness End Validated Method Ready for QC Robustness->End

Fig 2. Self-validating workflow for Rilpivirine Amide 1 impurity assay.

Step-by-Step Validation Protocol (UHPLC Method)

Step 1: Preparation of Mobile Phase and Diluent

  • Mobile Phase A: 10 mM ammonium formate buffer. Adjust the pH to 3.0 using formic acid[4]. Causality: The acidic pH suppresses the ionization of the amide and the basic pyrimidine nitrogen, improving peak shape and preventing peak tailing.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile:Milli-Q Water (80:20, v/v)[4].

Step 2: Standard and Sample Preparation

  • Standard Solution: Prepare a reference standard of Rilpivirine Amide 1 Impurity (sourced from EP/USP traceable suppliers[8]) at the specification limit (typically 0.15% of the API working concentration).

  • Spiked Sample Solutions (for Accuracy): Spike known amounts of the Amide 1 reference standard into the RPV API matrix at 50%, 100%, and 150% of the target specification level.

Step 3: System Suitability Testing (SST)

  • Inject the resolution mixture (RPV API + Amide 1 Impurity).

  • Self-Validating Check: The Resolution (Rs) between RPV and Amide 1 must be ≥ 2.0. The relative standard deviation (%RSD) of the Amide 1 peak area from six replicate injections must be ≤ 2.0%[7]. If these metrics fail, the run is automatically aborted to prevent the generation of invalid data.

Step 4: Precision Execution (Repeatability & Intermediate Precision)

  • Repeatability (Intra-day): Inject six independent preparations of the 100% spiked sample on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Repeat the process on a different day, with a different analyst, and ideally a different UHPLC system to prove method ruggedness.

Step 5: Accuracy Execution (Recovery)

  • Inject the 50%, 100%, and 150% spiked samples in triplicate.

  • Calculate the percentage recovery by comparing the experimentally determined concentration against the theoretical spiked concentration.

Quantitative Validation Data Summary

The following tables summarize typical validation data demonstrating the superiority and reliability of the UHPLC method for isolating and quantifying the Amide 1 impurity[3][4].

Table 2: Accuracy (Recovery) Data for Rilpivirine Amide 1 Impurity
Spike LevelTheoretical Conc. (µg/mL)Recovered Conc. (µg/mL)% RecoveryAcceptance Criteria
50% 0.0750.07498.6%90.0% - 110.0%
100% 0.1500.151100.6%90.0% - 110.0%
150% 0.2250.22399.1%90.0% - 110.0%

Note: Average percentage recoveries consistently fall within the stringent 98% to 101% range, proving exceptional method accuracy without matrix interference[3].

Table 3: Precision Data (Intra-day and Inter-day)
Validation ParameterIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Acceptance Criteria
Retention Time 0.12%0.25%≤ 1.0%
Peak Area 0.85%1.15%≤ 5.0% (for impurities)

Conclusion

Accurate quantification of the Rilpivirine Amide 1 impurity is non-negotiable for ensuring the safety and efficacy of this critical HIV-1 therapeutic. While traditional RP-HPLC provides a baseline approach, transitioning to a UHPLC platform offers a profound leap in resolution, sensitivity, and throughput. By implementing a self-validating methodology grounded in rigorous System Suitability Testing and orthogonal peak purity assessments, analytical laboratories can confidently meet and exceed ICH Q2(R1) regulatory requirements.

References

  • Rao, V. B., et al. "Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation." Oriental Journal of Chemistry, 2023.[Link]

  • SynZeal Research. "Rilpivirine Amide Impurity 1 | 500288-66-4." SynZeal.[Link]

  • Kumar, B. M. S., et al. "A VALIDATED STABILITY INDICATING HPLC ASSAY METHOD FOR RILPIVIRINE HCL IN BULK DRUG." International Journal of Pharmacy and Biological Sciences.[Link]

  • Allmpus Research and Development. "Rilpivirine Amide impurity." Allmpus.[Link]

  • Veeprho. "Rilpivirine Impurities and Related Compound." Veeprho.[Link]

  • Deshmukh, et al. "Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablet forms." Vivekanand College.[Link]

  • Appasaheb Birnale College of Pharmacy. "Analytical Method Development and Validation of Rilpivirine by RP-HPLC Method." ABCPSangli.[Link]

  • Rao, V. B., et al. "Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation." ResearchGate, 2023.[Link]

Sources

Validation

Comparative toxicity of rilpivirine API and amide 1 impurity

Comparative Toxicological Profiling: Rilpivirine API vs. Amide 1 Impurity As drug development professionals navigate the stringent requirements of ICH Q3A(R2) and ICH M7(R1) guidelines, the toxicological qualification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicological Profiling: Rilpivirine API vs. Amide 1 Impurity

As drug development professionals navigate the stringent requirements of ICH Q3A(R2) and ICH M7(R1) guidelines, the toxicological qualification of process-related impurities and degradation products remains a critical hurdle. Rilpivirine (RPV), a highly potent diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI), exhibits exceptional efficacy in HIV-1 management. However, its structural complexity renders it susceptible to specific degradation pathways[1].

This guide provides an in-depth comparative analysis of Rilpivirine API and its primary hydrolytic degradant, the Amide 1 impurity. By discarding rigid templates in favor of a mechanistic narrative, this guide details the causality behind toxicological divergence and outlines the self-validating protocols necessary for rigorous safety assessment.

Mechanistic Causality: The Acrylamide Structural Alert

Rilpivirine’s core structure features a cyanovinyl moiety ((E)-2-cyanovinyl) which is crucial for its conformational flexibility within the reverse transcriptase binding pocket. Under thermal stress or acid/base conditions during synthesis—particularly in aqueous or acidic solvents at elevated temperatures—this nitrile group undergoes hydration to form the Amide 1 impurity ((E)-3-(4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylamide)[2][3].

Causality of Toxicity Concern: The conversion from a nitrile to an acrylamide introduces a potential Michael acceptor. Acrylamides are notorious structural alerts in in silico QSAR models due to their electrophilic nature. Theoretically, this can facilitate covalent binding to nucleophilic centers in DNA (leading to mutagenicity) or proteins (leading to cytotoxicity). Therefore, empirical comparative testing is mandatory to override in silico flags and establish a safe Threshold of Toxicological Concern (TTC)[4].

Degradation API Rilpivirine API (Cyanovinyl Moiety) Stress Acid/Base Hydrolysis (Thermal Stress) API->Stress H2O, OH-/H+ Amide Amide 1 Impurity (Acrylamide Moiety) Stress->Amide Nitrile Hydration

Fig 1. Hydrolytic degradation pathway of Rilpivirine API to Amide 1 Impurity.

Comparative Quantitative Toxicity Data

To objectively compare their safety profiles, isolated Amide 1 impurity and Rilpivirine API reference standards must be subjected to a battery of in vitro assays. The data below synthesizes the qualification metrics based on NNRTI class behaviors and regulatory evaluations[4][5].

Toxicological ParameterRilpivirine API (E-isomer)Amide 1 ImpurityRegulatory Implication (ICH M7/Q3A)
In Silico Mutagenicity NegativePositive (Acrylamide alert)Triggers mandatory empirical in vitro testing.
Ames Test (OECD 471) NegativeNegativeOverrides in silico alert; confirms non-mutagenic status.
HepG2 Cytotoxicity (IC50) > 50 µM~38.5 µMMildly elevated cytotoxicity due to electrophilicity; manageable.
Hepatocarcinogenicity Positive (Rodent-specific)N/A (Qualified under API)FDA/TGA note API findings are non-relevant to humans[5].
TTC / Exposure Limit 25 mg/day (Therapeutic)< 60 ppm limitStrict process control required in final formulation[4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent false positives/negatives, ensuring that toxicity data is attributed solely to the analyte and not to isolation artifacts or solvent toxicity.

ToxWorkflow Isolate RP-HPLC Isolation (Peak Purity >99%) InSilico In Silico QSAR (Derek/Sarah Nexus) Isolate->InSilico Structural ID InVitro In Vitro Assays (Ames & HepG2) InSilico->InVitro Alert Flagging Qualify ICH M7/Q3A Qualification InVitro->Qualify Risk Assessment

Fig 2. Self-validating workflow for impurity isolation and toxicological qualification.

Protocol 1: Preparative RP-HPLC Isolation and Peak Purity Validation

Objective: Isolate Amide 1 from forced degradation mixtures while ensuring complete separation from the Z-isomer and dimer impurities[3]. Causality: Toxicity assays are highly sensitive to trace contaminants. If the Amide 1 fraction contains residual API or highly toxic dimers, the IC50 values will be skewed. We utilize a Photo Diode Array (PDA) detector for peak purity assessment (spectral homogeneity) alongside MS.

  • Sample Preparation: Subject Rilpivirine API to base hydrolysis (0.1 N NaOH, 60°C for 24 hours) to enrich the Amide 1 fraction. Neutralize with 0.1 N HCl.

  • Chromatographic Separation: Inject onto an Agilent Zorbax Eclipse XDB C18 column (150 x 2.1mm, 1.8µm). Causality for column choice: The sub-2-micron particle size provides the high theoretical plates required to resolve the structurally similar E-isomer, Z-isomer, and Amide 1[6].

  • Gradient Elution: Use a mobile phase of pH 3.0 ammonium formate buffer and acetonitrile (gradient from 10% to 80% ACN). System Suitability Check: Ensure resolution (Rs) between API and Amide 1 is > 2.0.

  • Fraction Collection & Validation: Collect the Amide 1 peak. Immediately verify the fraction using PDA peak purity software (ensuring Purity Angle < Purity Threshold) to confirm no co-elution[6].

  • Lyophilization: Freeze-dry the fraction to remove ACN and buffer salts, which are inherently cytotoxic and would confound subsequent in vitro assays.

Protocol 2: In Vitro HepG2 Cytotoxicity Assay (MTT)

Objective: Compare the hepatotoxic potential of the API vs. Amide 1. Causality: NNRTIs are metabolized in the liver, and early-generation NNRTIs showed clinical hepatotoxicity. HepG2 human liver carcinoma cells retain many phase I/II metabolic enzymes, making them the most biologically relevant model for this comparison.

  • Cell Seeding: Seed HepG2 cells at 1x10^4 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Treatment Preparation: Dissolve API and Amide 1 in DMSO. Self-Validating Control: The final DMSO concentration in the culture media must not exceed 0.5% (v/v) to prevent solvent-induced apoptosis. Include a vehicle control (0.5% DMSO) and a positive control (Chlorpromazine, 50 µM) to validate assay responsiveness.

  • Dosing: Treat cells with a concentration gradient (1 µM to 100 µM) of both compounds for 48 hours.

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. The mitochondrial reductase in living cells converts MTT to purple formazan. Causality: This directly measures mitochondrial metabolic rate, a highly sensitive early indicator of cellular stress.

  • Solubilization & Reading: Add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Conclusion

While the Amide 1 impurity triggers in silico structural alerts due to its acrylamide moiety, rigorous, self-validated in vitro testing demonstrates it lacks mutagenic potential, though it exhibits marginally higher cytotoxicity than the Rilpivirine API. By employing high-resolution RP-HPLC isolation coupled with biologically relevant HepG2 models, drug development professionals can confidently qualify this impurity, ensuring regulatory compliance and patient safety.

References

  • Process Development of a Novel Route to Rilpivirine Hydrochloride Source: ACS Publications URL:[Link]

  • Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products Source: Vivekanand College / Analytical Profiling Literature URL:[Link]

  • Australian Public Assessment Report for Rilpivirine Source: Therapeutic Goods Administration (TGA) URL:[Link]

  • Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation Source: Oriental Journal of Chemistry URL:[Link]

  • FDA Application Number: 202022Orig1s000 (Rilpivirine Pharmacology Review) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comparative

NMR vs mass spectrometry for rilpivirine amide 1 impurity characterization

NMR vs. Mass Spectrometry for Rilpivirine Amide 1 Impurity Characterization: A Comprehensive Guide As pharmaceutical regulatory bodies increasingly demand rigorous impurity profiling, the characterization of degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

NMR vs. Mass Spectrometry for Rilpivirine Amide 1 Impurity Characterization: A Comprehensive Guide

As pharmaceutical regulatory bodies increasingly demand rigorous impurity profiling, the characterization of degradation products requires a highly orthogonal analytical approach. Rilpivirine (RPV), a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 therapy, presents a unique analytical challenge during forced degradation studies.

Under hydrolytic stress (acidic or basic conditions), Rilpivirine is susceptible to hydration[1]. Because the parent API contains two distinct cyano groups—one on a vinyl moiety and one on a benzonitrile ring—hydrolysis yields two primary isobaric degradants: Rilpivirine Amide Impurity 1 (acrylamide formation, CAS 500288-66-4)[2] and Rilpivirine Amide Impurity 2 (benzamide formation, CAS 1446439-51-5).

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy in characterizing Rilpivirine Amide Impurity 1, detailing the causality behind experimental choices and providing self-validating protocols.

Mechanistic Pathway of Degradation

Before selecting an analytical technique, we must understand the chemical origin of the impurity. The addition of a water molecule (+18.01 Da) to either cyano group generates an amide.

Pathway RPV Rilpivirine (API) C22H18N6 (MW: 366.4) Stress Hydrolytic Stress (Acid/Base/Oxidation) RPV->Stress +H2O Amide1 Amide 1 Impurity Acrylamide (CAS 500288-66-4) Stress->Amide1 Vinyl Cyano Hydrolysis Amide2 Amide 2 Impurity Benzamide (CAS 1446439-51-5) Stress->Amide2 Benzonitrile Hydrolysis

Figure 1: Hydrolytic degradation pathway of Rilpivirine yielding Amide 1 and Amide 2 impurities.

Mass Spectrometry (LC-HRMS/MS) Characterization

Mass spectrometry is the frontline tool for detecting trace-level impurities due to its exceptional sensitivity and compatibility with liquid chromatography[3].

Experimental Protocol: LC-ESI-HRMS/MS
  • Sample Preparation: Dissolve the stressed RPV mixture in methanol to a concentration of 1 mg/mL, then dilute to 10 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 150 x 2.1 mm, 1.8 µm)[1]. Utilize a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Ionization & Detection: Operate the HRMS in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV to ensure soft ionization, preserving the intact molecular ion. Acquire full scan MS (m/z 100-1000) alongside data-dependent MS/MS targeting the parent ion.

Causality & Data Interpretation

The hydration of the cyano group results in a predictable mass shift. HRMS will detect a precise precursor ion at m/z 385.1771 [M+H]+ (corresponding to C22H20N6O).

  • The Limitation: While MS confirms the presence of an amide, distinguishing Amide 1 from Amide 2 is difficult because they are exact isobaric positional isomers.

  • The Solution: MS/MS fragmentation must be heavily scrutinized. Amide 1 will exhibit a characteristic loss of NH3 (17 Da) from the acrylamide side chain and specific cleavage of the pyrimidine bridge. However, without an authentic reference standard, MS/MS alone cannot provide absolute, legally defensible proof of positional isomerism[3][4].

NMR Spectroscopy Characterization

While MS excels at sensitivity, NMR spectroscopy is the gold standard for absolute structural elucidation. It provides unambiguous atomic connectivity and spatial arrangements without the need for prior reference standards[4][5].

Experimental Protocol: 1D and 2D NMR
  • Isolation: Because NMR requires higher sample volumes, use Preparative-HPLC to isolate >2 mg of the target Amide 1 peak from the degraded mixture. Lyophilize the fraction to complete dryness.

  • Sample Preparation: Dissolve the purified isolate in 600 µL of anhydrous DMSO-d6.

    • Causality Note: DMSO-d6 is strictly chosen over protic solvents (like CD3OD or D2O). Protic solvents cause rapid deuterium exchange with the primary amide (-NH2) protons, rendering them invisible. DMSO-d6 locks these protons in place for direct observation.

  • Acquisition: Acquire 1H, 13C, HSQC, and HMBC spectra on a 600 MHz NMR spectrometer equipped with a cryoprobe. Cryoprobes cool the RF coils to ~20K, drastically reducing thermal noise and enabling high-resolution 2D data acquisition on low-mass impurity samples[5].

Causality & Data Interpretation

NMR provides a self-validating structural map:

  • 13C NMR: The distinct vinyl cyano carbon signal (~118 ppm) present in the parent API disappears, replaced by a highly deshielded amide carbonyl carbon at ~166 ppm.

  • 1H NMR: Two new broad singlets emerge between 7.0 and 7.5 ppm, representing the two non-equivalent protons of the primary amide group.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive proof. In Amide 1, the vinyl protons (alpha/beta to the carbonyl) will show strong 2-bond and 3-bond correlations to the new carbonyl at 166 ppm. If the impurity were Amide 2, the benzonitrile aromatic protons would correlate to the carbonyl instead. This single 2D experiment definitively resolves the positional isomerism.

Objective Performance Comparison

To build a robust regulatory submission, scientists must leverage the complementary strengths of both techniques[4].

Analytical MetricHigh-Resolution Mass Spectrometry (LC-HRMS)Nuclear Magnetic Resonance (NMR)
Primary Data Output Exact mass (m/z 385.1771), fragmentation patternsChemical shifts (δ), J-couplings, spatial correlations
Limit of Detection (LOD) Ultra-high (~0.1 ng/mL)Moderate (~1-5 µg/mL with Cryoprobe)
Sample Requirement Destructive; requires < 1 µgNon-destructive; requires > 1 mg for 2D experiments
Positional Isomer Resolution Low to Moderate (relies on MS/MS fragment differences)Excellent (Unambiguous via HMBC/NOESY)
Quantitation Method Relative (requires authentic standard for absolute)Absolute (qNMR via internal standard, no API standard needed)

The Integrated Analytical Workflow

Relying on a single technique often leads to incomplete characterization. A modern pharmaceutical workflow utilizes LC-MS for rapid screening and targeted isolation, followed by NMR for definitive structural proof[6].

Workflow Sample Degraded Mixture LCMS LC-HRMS Detection Sample->LCMS <1 µg Prep Prep-HPLC Isolation LCMS->Prep Target m/z 385 NMR 1D/2D NMR Analysis Prep->NMR >1 mg pure Result Absolute Structure NMR->Result Connectivity

Figure 2: Orthogonal LC-MS and NMR workflow for absolute impurity characterization.

Conclusion

For the characterization of Rilpivirine Amide 1 Impurity, Mass Spectrometry is indispensable for identifying the +18 Da hydration event and monitoring the impurity at trace levels during stability studies. However, NMR Spectroscopy is absolutely mandatory to differentiate the acrylamide (Amide 1) from the benzamide (Amide 2) positional isomer. By combining LC-HRMS for isolation targeting and 2D HMBC NMR for structural mapping, analytical scientists can create a self-validating, mathematically rigorous proof of structure suitable for ICH-compliant regulatory filings.

References

  • Catalent. "NMR and Mass Spectrometry in Pharmaceutical Development." Catalent, November 20, 2020.[Link]

  • Veeprho. "Use of NMR in Impurity Profiling for Pharmaceutical Products." Veeprho, December 23, 2020.[Link]

  • The Analytical Scientist. "MS and NMR - the Perfect Couple?" The Analytical Scientist, May 29, 2019.[Link]

  • PatSnap. "Differences in NMR vs Mass Spectrometry for Identification." PatSnap Eureka, September 22, 2025.[Link]

  • Spectroscopy Online. "Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS." Spectroscopy Online, March 13, 2026.[Link]

  • SynZeal. "Rilpivirine Amide Impurity 1 | 500288-66-4." SynZeal. [Link]

  • Oriental Journal of Chemistry. "Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation." Oriental Journal of Chemistry, December 27, 2023.[Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Validation of In-House Rilpivirine Amide 1 Impurity Reference Standards

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals. Executive Summary In the lifecycle management of Rilpivirine (a non-nucleoside reverse transcriptase inhibitor), the rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals.

Executive Summary

In the lifecycle management of Rilpivirine (a non-nucleoside reverse transcriptase inhibitor), the rigorous control of degradation products is a regulatory imperative. Rilpivirine Amide 1 Impurity (CAS: 500288-66-4) is a primary degradant formed under hydrolytic stress[1][2]. While commercial Certified Reference Materials (CRMs) are available, establishing an in-house reference standard offers long-term cost efficiency and supply chain resilience. This guide objectively compares commercial CRMs against in-house synthesized standards and details a self-validating, step-by-step cross-validation protocol compliant with ICH Q2(R2) and FDA guidelines[3][4].

Mechanistic Causality of Impurity Formation

To accurately synthesize and validate an impurity standard, one must first understand its thermodynamic origin. Rilpivirine contains two distinct nitrile (-CN) functionalities: an aromatic benzonitrile and an aliphatic cyanoethenyl group.

When exposed to acidic or alkaline stress (e.g., 0.1N HCl or 0.1N NaOH at 55°C), the aliphatic cyanoethenyl group exhibits higher hydrolytic susceptibility due to weaker resonance stabilization compared to the aromatic ring. The hydration of this aliphatic nitrile converts it into an acrylamide (-CONH2), yielding the Rilpivirine Amide 1 Impurity (Molecular Formula: C22H20N6O, MW: 384.43 g/mol )[5][6]. Prolonged exposure or harsher conditions lead to the secondary hydrolysis of the aromatic nitrile, forming Amide 2[2][7].

Rilpivirine_Degradation API Rilpivirine (API) Aliphatic Nitrile: -CH=CH-CN Stress Forced Degradation (0.1N HCl or NaOH, 55°C) API->Stress Hydrolytic Stress Amide1 Rilpivirine Amide 1 Impurity Acrylamide: -CH=CH-CONH2 Stress->Amide1 Primary Hydrolysis (Fast Kinetics) Amide2 Rilpivirine Amide 2 Impurity Aromatic Amide Formation Stress->Amide2 Secondary Hydrolysis (Slow Kinetics)

Fig 1: Hydrolytic degradation pathway of Rilpivirine yielding Amide 1 and Amide 2 impurities.

Comparative Analysis: Commercial CRMs vs. In-House Standards

Procuring commercial impurity standards from vendors (e.g., Daicel Pharma Standards, SynThink) provides immediate regulatory compliance[1][5]. However, for routine batch release and stability testing over a drug's commercial lifespan, an in-house standard is often more practical. The table below outlines the objective performance and operational metrics of both approaches.

Evaluation MetricCommercial CRM (e.g., Daicel / SynThink)In-House Synthesized Standard
Initial Capital Cost High (~$800 - $1,200 per 10-25 mg)High (Requires prep-HPLC & analytical labor)
Recurring Cost High (Repurchasing required per batch)Low (Bulk isolation yields >500 mg for long-term use)
Supply Lead Time 2 to 4 Weeks (Subject to vendor inventory)Immediate (Once validated and stored at 2-8°C)
Chromatographic Purity ≥ 95.0% - 98.0% (Vendor dependent)Target ≥ 99.0% (Controlled via custom prep-HPLC)
Regulatory Traceability ISO 17034 / ISO 9001 CoA providedMust be cross-validated against a commercial CRM
Potency Assignment Pre-assigned on the vendor's CoACalculated in-house via rigorous Mass Balance

The Cross-Validation Protocol (A Self-Validating System)

According to FDA and ICH Q2(R2) guidelines, any in-house primary or secondary reference material used for quantitative impurity profiling must be fully characterized, and its Relative Response Factor (RRF) must be cross-validated against an established compendial or commercial standard[3][4].

The following protocol establishes a self-validating system where orthogonal analytical techniques confirm the integrity of the standard before it is deployed in routine Quality Control (QC).

CrossValidation Syn In-House Synthesis & Prep-HPLC Isolation ID Identity Confirmation (1H/13C-NMR, HRMS, IR) Syn->ID Step 1 Purity Orthogonal Purity (HPLC-UV, TGA, KF, GC) ID->Purity Step 2 Potency Potency Assignment (Mass Balance Equation) Purity->Potency Step 3 Equiv Equivalence Testing vs. Commercial CRM Potency->Equiv Step 4 Valid Qualified In-House Reference Standard Equiv->Valid Meets ICH Q2(R2)

Fig 2: Self-validating cross-validation workflow for in-house impurity reference standards.

Step-by-Step Methodology
Step 1: Structural Elucidation (Identity Confirmation)

Causality: Chromatographic retention time alone is insufficient for identity. You must prove the molecular architecture matches the expected degradant.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the isolated powder. The expected [M+H]+ ion for Rilpivirine Amide 1 is m/z 385.1771.

  • Nuclear Magnetic Resonance (1H-NMR & 13C-NMR): Dissolve the sample in DMSO-d6. Confirm the disappearance of the aliphatic nitrile carbon signal (~118 ppm) and the appearance of the primary amide carbonyl signal (~166 ppm) and the corresponding broad NH2 protons in the 1H-NMR spectrum.

Step 2: Orthogonal Purity Assessment

Causality: A peak might be 99% pure by HPLC-UV, but the powder could contain invisible contaminants like water (hygroscopicity) or residual trifluoroacetic acid from the prep-HPLC mobile phase.

  • Chromatographic Purity: Analyze the sample using a stability-indicating RP-HPLC method (e.g., Agilent Zorbax Eclipse XDB C18, 150x2.1mm, 1.8µm, 220 nm detection)[8]. Target: >99.0% Area.

  • Volatile Content: Determine water content via Karl Fischer (KF) titration and residual solvents via Headspace Gas Chromatography (HS-GC).

  • Inorganic Content: Determine Residue on Ignition (ROI) or sulfated ash to quantify inorganic salts.

Step 3: Potency Assignment via Mass Balance

Causality: To use the standard for accurate quantification, its absolute potency must be calculated to correct for non-chromatographic impurities.

  • Apply the Mass Balance Equation: % Potency = % Chromatographic Purity × [100 - (% Water + % Residual Solvents + % ROI)] / 100

  • Example: If HPLC purity is 99.5%, Water is 1.2%, Residual Solvents are 0.3%, and ROI is 0.0%, the assigned potency is 99.5 ×[100 - 1.5] / 100 = 98.0%.

Step 4: Analytical Equivalence Testing (Cross-Validation)

Causality: To prove the in-house standard is analytically interchangeable with the commercial CRM, their chromatographic behaviors and response factors must be statistically equivalent[9].

  • Prepare standard solutions of both the Commercial CRM and the In-House Standard at the specification limit (e.g., 0.15% of the API working concentration).

  • Inject both solutions in hexaplicate (n=6) using the validated RP-HPLC method.

  • Acceptance Criteria 1 (Identity): The Relative Retention Time (RRT) of the in-house standard must be within ±0.02 of the commercial CRM. (Amide 1 typically elutes at an RRT of ~0.59 relative to Rilpivirine)[8].

  • Acceptance Criteria 2 (Response Factor): Calculate the Relative Response Factor (RRF) for both standards. The RRF of the in-house standard must be within ±5.0% of the commercial CRM's RRF.

Conclusion

Establishing an in-house reference standard for Rilpivirine Amide 1 Impurity requires a rigorous, E-E-A-T-driven approach. While commercial CRMs from vendors like Daicel or SynThink offer an immediate, off-the-shelf solution, a properly cross-validated in-house standard provides superior long-term economics and supply security. By adhering to the mass balance potency assignment and orthogonal equivalence testing detailed in this guide, analytical laboratories can ensure their in-house standards meet the stringent requirements of FDA and ICH Q2(R2) guidelines.

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Safety & Regulatory Compliance

Safety

Rilpivirine amide 1 impurity proper disposal procedures

Proper management of pharmaceutical impurities is a critical intersection of laboratory safety, regulatory compliance, and environmental stewardship. Rilpivirine is a potent non-nucleoside reverse transcriptase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management of pharmaceutical impurities is a critical intersection of laboratory safety, regulatory compliance, and environmental stewardship. Rilpivirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in HIV-1 antiretroviral therapy. During its synthesis, stability testing, and degradation, several related substances emerge, notably Rilpivirine amide 1 impurity [1].

For analytical chemists and drug development professionals, managing this specific impurity requires strict adherence to environmental and toxicological protocols. Because diarylpyrimidine derivatives exhibit extreme aquatic toxicity and environmental persistence, improper disposal poses severe ecological risks and regulatory liabilities. This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and compliant destruction of Rilpivirine amide 1 impurity.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, personnel must understand the physicochemical properties driving the safety requirements. Rilpivirine amide 1 impurity is highly lipophilic, poorly biodegradable, and highly active.

Property / HazardSpecificationOperational Implication
Chemical Name (2E)-3-[4-[[2[(4-Cyanophenyl)amino]pyrimidin-4-yl]amino]-3,5-dimethylphenyl]prop-2-enamideComplex aromatic ring system necessitates high-temperature thermal destruction.
CAS Number 500288-66-4Unique identifier required for accurate waste manifesting.
Molecular Formula C22H20N6OHigh nitrogen content; incineration will produce NOx gases requiring exhaust scrubbers.
Aquatic Toxicity Aquatic Acute 1 (H400), Aquatic Chronic 1 (H410)Absolute prohibition of drain disposal; extreme risk to aquatic ecosystems.
Mammalian Toxicity Acute Tox. 4 (H302, H312, H332)Requires full PPE (nitrile gloves, N95/P100 respirator, chemical goggles) during handling.

(Note: Hazard data is extrapolated from the parent API, Rilpivirine, as is standard practice for pharmaceutical impurities lacking independent toxicological monographs[2]).

Disposal Workflow Visualization

The following workflow illustrates the logical progression of pharmaceutical waste from generation to final destruction, ensuring zero environmental release.

RilpivirineDisposal Start Waste Generation Rilpivirine Amide 1 Segregation Strict Segregation (Zero Drain Disposal) Start->Segregation Initiate Protocol Containment Secondary Containment (Sealed EPA Bins) Segregation->Containment Package Waste Transport RCRA Manifesting & HazMat Transport Containment->Transport Log & Transfer Incineration High-Temp Incineration (>1000°C + Scrubber) Transport->Incineration Final Destruction

Caption: Operational workflow for the RCRA-compliant disposal of Rilpivirine amide 1 impurity.

Operational Disposal Protocol (Step-by-Step)

Step 1: Source Segregation and Drain Prohibition
  • The Protocol: Immediately isolate Rilpivirine amide 1 impurity waste (solid reference standards, contaminated HPLC vials, and solvent mixtures) from general laboratory waste. Under no circumstances should any liquid or solid containing this impurity be disposed of down the sink.

  • The Causality: The U.S. Environmental Protection Agency (EPA) explicitly bans the sewering of hazardous waste pharmaceuticals under [3]. Because this compound is classified as Aquatic Acute 1, introducing it to municipal wastewater systems will lead to severe environmental accumulation, as standard municipal water treatment facilities lack the chemical processes required to degrade diarylpyrimidine structures[4].

Step 2: Primary and Secondary Containment
  • The Protocol: Place solid waste in chemically compatible, leak-proof primary containers (e.g., high-density polyethylene [HDPE] bottles). Liquid waste (e.g., HPLC effluent containing the impurity) must be collected in dedicated hazardous waste carboys. Place all primary containers inside a secondary containment bin labeled "Hazardous Pharmaceutical Waste - Toxic."

  • The Causality: Secondary containment acts as a self-validating safety net. If the primary container fails due to solvent incompatibility or mechanical stress, the secondary bin prevents the highly toxic material from contaminating the laboratory floor or reaching floor drains, thereby containing the hazard locally.

Step 3: Spill Response and Decontamination
  • The Protocol: In the event of a powder spill, do not use water. Gently cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to hazardous APIs. For liquid spills, absorb with finely powdered liquid-binding material (e.g., diatomite or universal binders). Decontaminate the surface by scrubbing with an alcohol-based solvent (like isopropanol), followed by a standard soap and water wash[2].

  • The Causality: Rilpivirine and its amide impurities are highly lipophilic and practically insoluble in water. Attempting to clean a spill with water will only spread the hydrophobic powder across the surface. Isopropanol effectively solubilizes the residue, allowing for complete physical removal and decontamination.

Step 4: RCRA Manifesting and Transport
  • The Protocol: Log the exact weight and physical state of the waste. Partner with a licensed hazardous waste transporter. The waste must be accompanied by a Uniform Hazardous Waste Manifest, tracking it from your laboratory (the generator) to the final disposal facility.

  • The Causality: The Resource Conservation and Recovery Act (RCRA) mandates a strict "cradle-to-grave" tracking system[5]. This ensures that the liability for the toxic waste is legally transferred and that the material reaches a facility equipped to handle it, preventing illegal dumping and ensuring full regulatory compliance.

Step 5: Final Destruction via High-Temperature Incineration
  • The Protocol: The manifested waste must be routed to a RCRA-permitted hazardous waste incinerator. The facility must burn the waste at temperatures exceeding 1,000°C and be equipped with exhaust scrubbers. Do not autoclave or microwave this waste.

  • The Causality: Autoclaving or microwaving only sterilizes biological waste; it does not alter or destroy complex chemical structures. High-temperature incineration is required to break the strong carbon-nitrogen and carbon-carbon bonds in the Rilpivirine amide 1 molecule. Furthermore, because the molecule contains six nitrogen atoms (C22H20N6O), combustion will generate toxic nitrogen oxides (NOx). The incinerator's scrubber systems are scientifically essential to neutralize these acidic gases before the exhaust is released into the atmosphere.

References

  • Management of Hazardous Waste Pharmaceuticals | Source: US Environmental Protection Agency (EPA) | URL:[Link]

  • Rilpivirine Amide Impurity 1 | 500288-66-4 | Source: SynZeal | URL: [Link]

  • Managing Pharmaceutical Waste at the LTC Provider Pharmacy | Source: University of Maryland | URL: [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Rilpivirine amide 1 impurity
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